Product packaging for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine(Cat. No.:CAS No. 23821-38-7)

3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Cat. No.: B1387770
CAS No.: 23821-38-7
M. Wt: 161.16 g/mol
InChI Key: JGYLPJJHLHRKHH-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1387770 3-(Pyridin-3-yl)-1,2-oxazol-5-amine CAS No. 23821-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYLPJJHLHRKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303343
Record name 3-(3-Pyridinyl)-5-isoxazolamine
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23821-38-7
Record name 3-(3-Pyridinyl)-5-isoxazolamine
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Record name 3-(3-Pyridinyl)-5-isoxazolamine
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Record name 3-(pyridin-3-yl)-1,2-oxazol-5-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 3-(Pyridin-3-yl)-1,2-oxazol-5-amine . Despite significant interest in pyridine and isoxazole moieties within medicinal chemistry, detailed public data on this specific molecule remains limited. This document presents the confirmed chemical identity and structure of the compound and addresses the current availability of experimental and biological data.

Core Chemical Identity

The fundamental identification details for this compound are summarized below. This information is consistently reported across various chemical supplier catalogs.[1][2][3][4][5]

IdentifierValue
IUPAC Name This compound
CAS Number 23821-38-7[1][2][3][4][5]
Molecular Formula C₈H₇N₃O[1][5]
Molecular Weight 161.16 g/mol [5]
SMILES NC1=CC(=NO1)C2=CN=CC=C2[1]
InChI Key JGYLPJJHLHRKHH-UHFFFAOYSA-N[1][5]

Chemical Structure

The two-dimensional structure of this compound, derived from its IUPAC name and SMILES string, is presented below. The structure consists of a pyridine ring linked at the 3-position to the 3-position of a 5-amino-1,2-oxazole (also known as 5-aminoisoxazole) ring.

Caption: 2D representation of this compound.

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental data for this compound. This includes, but is not limited to:

  • Spectroscopic Data: No published ¹H NMR, ¹³C NMR, mass spectrometry, or infrared spectroscopy data specifically for this compound could be located.

  • Physicochemical Properties: Quantitative data such as melting point, boiling point, and solubility have not been reported in the reviewed literature.

  • Synthesis Protocols: Detailed experimental procedures for the synthesis of this compound are not described in the accessible scientific literature. While general methods for the synthesis of substituted isoxazoles and pyridines are known, a specific, validated protocol for this molecule is not available.[6][7]

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, it is pertinent to note that structurally related compounds are areas of active investigation in drug discovery. For instance:

  • 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties.[8]

  • Various isoxazole derivatives are being explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11][12]

  • Aminoisoxazole-pyridine hybrids , such as 3-aminoisoxazolo[5,4-b]pyridines, have been synthesized and tested for their in vitro antiproliferative activity against various tumor cell lines.[7][13]

The workflow for such research typically involves chemical synthesis, followed by biological screening to identify potential therapeutic effects.

G General Workflow for Analog Research A Synthesis of Analogs B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., anticancer, antibacterial) B->C D Identification of 'Hit' Compounds C->D E Further Investigation (Mechanism of Action, Signaling Pathways) D->E

Caption: Generalized research workflow for related compounds.

Conclusion

While the chemical identity of This compound is established, there is a significant lack of publicly available, in-depth technical data. The core requirements for a comprehensive whitepaper, including quantitative data, detailed experimental protocols, and biological pathway information, cannot be fulfilled at this time. The interest in structurally similar molecules suggests that this compound may be of interest to medicinal chemists, but further research and publication are needed to elucidate its properties and potential applications. Researchers and drug development professionals interested in this molecule will likely need to undertake de novo synthesis and characterization.

References

A Technical Guide to 3-(Pyridin-3-yl)-1,2-oxazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23821-38-7[1]

This technical document provides a comprehensive overview of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data specifically for this molecule, this guide establishes a foundational understanding by examining its chemical properties, outlining a probable synthetic route, and exploring the biological activities of structurally analogous compounds. The data presented for related derivatives serve to illustrate the therapeutic potential and guide future research and development efforts involving this chemical scaffold.

Chemical Structure and Properties

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are recognized for their diverse biological activities and presence in numerous pharmacologically active agents. The structure incorporates a pyridine ring at the 3-position and an amine group at the 5-position of the isoxazole core. This combination of a nitrogenous aromatic heterocycle (pyridine) and a reactive amino group on the isoxazole ring makes it an attractive scaffold for drug discovery.

Physicochemical Properties (Predicted and from supplier data):

PropertyValue
CAS Number 23821-38-7[1]
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Synonyms 5-Amino-3-(pyridin-3-yl)isoxazole

Note: Detailed experimental data on properties like melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform experimental characterization upon synthesis.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from nicotinic acid derivatives to form the key β-ketonitrile intermediate, which is then cyclized to form the isoxazole ring.

G A Nicotinoyl Chloride (or other activated nicotinic acid) C Intermediate Formation (e.g., Claisen condensation) A->C Reagent 1 B Malononitrile B->C Reagent 2 D 3-Oxo-3-(pyridin-3-yl)propanenitrile (β-Ketonitrile Intermediate) C->D Yields F Cyclization Reaction (Base-catalyzed) D->F Reactant E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F Reactant G This compound (Final Product) F->G Forms

References

An In-depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(pyridin-3-yl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategy, including the preparation of a key intermediate and its subsequent cyclization, supported by experimental protocols and characterization data.

Introduction

This compound is a molecule featuring a pyridine ring fused to a 5-aminoisoxazole core. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with both pyridine and isoxazole moieties. This guide focuses on a practical and accessible two-step synthetic route, commencing with the synthesis of the crucial precursor, 3-oxo-3-(pyridin-3-yl)propanenitrile.

Synthetic Pathway Overview

The primary synthetic route to this compound involves a two-stage process:

  • Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile: This key intermediate, a β-ketonitrile, is synthesized via a condensation reaction.

  • Cyclization to form the 5-aminoisoxazole ring: The target molecule is formed by the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydroxylamine.

This pathway is illustrated in the following diagram:

Synthesis_Pathway Starting_Materials Ethyl Nicotinate + Acetonitrile Intermediate 3-oxo-3-(pyridin-3-yl)propanenitrile Starting_Materials->Intermediate Condensation Final_Product This compound Intermediate->Final_Product Cyclization Reagent1 Base (e.g., NaH) Reagent2 Hydroxylamine (NH2OH)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile

The preparation of the β-ketonitrile intermediate is a critical first step. A common method involves the condensation of a pyridine-3-carboxylic acid ester with acetonitrile in the presence of a strong base.

Reaction:

Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_Nicotinate Ethyl Nicotinate Intermediate 3-oxo-3-(pyridin-3-yl)propanenitrile Ethyl_Nicotinate->Intermediate Condensation Acetonitrile Acetonitrile Acetonitrile->Intermediate Condensation Base Sodium Hydride (NaH) Solvent Anhydrous Toluene Workup Acidic Workup (e.g., HCl) Intermediate->Workup Quenching & Isolation

Caption: Workflow for the synthesis of the key intermediate.

Detailed Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene, a solution of ethyl nicotinate (1.0 equivalent) and acetonitrile (1.5 equivalents) in anhydrous toluene is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is acidified to a pH of approximately 5-6 with dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford 3-oxo-3-(pyridin-3-yl)propanenitrile.

Parameter Value
Starting Materials Ethyl Nicotinate, Acetonitrile, Sodium Hydride
Solvent Anhydrous Toluene
Reaction Temperature 0 °C to Reflux
Reaction Time 4 - 6 hours
Typical Yield 65 - 80%

Table 1: Summary of reaction parameters for the synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile.

Synthesis of this compound

The final step involves the cyclization of the β-ketonitrile intermediate with hydroxylamine to form the desired 5-aminoisoxazole ring.

Reaction:

Final_Product_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate 3-oxo-3-(pyridin-3-yl)propanenitrile Final_Product This compound Intermediate->Final_Product Cyclization Hydroxylamine Hydroxylamine Hydrochloride Base Base (e.g., Sodium Acetate) Solvent Ethanol

Caption: Workflow for the cyclization to the final product.

Detailed Protocol:

  • A mixture of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base such as sodium acetate (1.5 equivalents) in a suitable solvent like ethanol is prepared.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Parameter Value
Starting Material 3-oxo-3-(pyridin-3-yl)propanenitrile
Reagents Hydroxylamine Hydrochloride, Sodium Acetate
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%

Table 2: Summary of reaction parameters for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized compounds is typically achieved through standard analytical techniques.

Compound Technique Expected Data
3-oxo-3-(pyridin-3-yl)propanenitrile ¹H NMRPeaks corresponding to pyridyl protons and the methylene protons adjacent to the nitrile and carbonyl groups.
¹³C NMRResonances for the carbonyl, nitrile, and pyridine ring carbons.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass.
IR SpectroscopyCharacteristic absorption bands for C=O and C≡N stretching.
This compound ¹H NMRSignals for the pyridyl protons, the isoxazole ring proton, and the amine protons.
¹³C NMRPeaks for the carbons of the pyridine and isoxazole rings.
Mass SpectrometryMolecular ion peak confirming the final product's mass.
IR SpectroscopyAbsorption bands for N-H stretching of the amine group.

Table 3: Expected analytical data for the synthesized compounds.

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Toluene and ethanol are flammable. All heating should be conducted in a well-ventilated fume hood away from open flames.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The detailed experimental protocols and summary tables provide a practical resource for researchers in the field of medicinal chemistry and drug development. The described methodology allows for the accessible production of this valuable heterocyclic scaffold for further investigation and application in the design of novel bioactive molecules.

An In-depth Technical Guide to 3-(Pyridin-3-yl)-1,2-oxazol-5-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(pyridin-3-yl)-1,2-oxazol-5-amine core represents a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This heterocyclic structure, which incorporates both a pyridine and an isoxazole ring system, has been investigated for its potential as an inhibitor of various protein kinases, as well as for its anticancer and antimicrobial properties. The arrangement of hydrogen bond donors and acceptors, coupled with the tunable physicochemical properties through substitution, makes this class of compounds a compelling area for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogs.

Synthesis and Characterization

The synthesis of this compound derivatives and their analogs typically involves multi-step reaction sequences. A general approach often starts with the construction of the isoxazole ring, followed by the introduction or modification of the pyridine moiety and the amine substituent.

General Synthetic Protocol

A representative synthetic route to a related analog, ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate, is described as follows:

  • Formation of the Thiocarbamoylmalonate: Diethyl malonate is reacted with an appropriate aryl isothiocyanate (e.g., 4-bromophenyl isothiocyanate) to yield the corresponding diethyl (aryl)thiocarbamoylmalonate.

  • Cyclization to the Isoxazolone Core: The thiocarbamoylmalonate is then treated with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate. This reaction proceeds via a cyclization to form the ethyl 3-(arylamino)-5-oxo-2,5-dihydroisoxazole-4-carboxylate core.[1]

  • N-Arylation: The isoxazolone nitrogen can then be substituted, for instance, by reaction with a halo-pyridine such as 2-chloro-5-nitropyridine, to introduce the pyridinyl moiety.[1]

This general scheme can be adapted to produce a variety of derivatives by using different starting materials and reagents.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been primarily investigated for their potential as kinase inhibitors and anticancer agents. The following tables summarize the quantitative biological data for some representative analogs.

Kinase Inhibitory Activity

Many pyridine- and isoxazole-containing compounds have been identified as potent kinase inhibitors. The structure-activity relationship studies often focus on the substituents on the pyridine and other aromatic rings, as well as the nature of the amine group.

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
8d c-Met<10--[2]
8e c-Met<10--[2]
12 c-Met<10--[2]
28a c-Met1.8EBC-10.18[2]
28b c-Met<10--[2]
28c c-Met<10--[2]
28d c-Met<10--[2]
28h c-Met<10--[2]
28i c-Met<10--[2]

Note: The compounds listed are 3-amino-benzo[d]isoxazole/3-aminoindazole derivatives, which are structural analogs of the core topic.

Anticancer Activity

The anticancer activity of these compounds is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for their potency.

Compound IDCell LineIC50 (µM)Reference
12g HepG23.06[3]
12d HT-299.6[3]
11a MDA-MB-23111.35[3]
11f MDA-MB-23112.21[3]
VIb-d HeLa10.64 - 33.62[4]

Note: The compounds listed are analogs containing pyridine and other heterocyclic systems.

Experimental Protocols

General Procedure for Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione Analogs

A mixture of an appropriate anthranilic ester and a 1,1-dimethyl-3-(pyridin-2-yl) urea is heated, leading to the formation of an N-aryl-N'-pyridyl urea intermediate. Subsequent cyclocondensation affords the desired quinazoline-2,4(1H,3H)-dione. This method avoids the use of metal catalysts and generally provides moderate to good yields.[5]

Kinase Assay Protocol (General)

A common method for assessing kinase inhibition is the Kinase-Glo® Plus Luminescence Kinase Assay.

  • Reaction Setup: A kinase reaction is prepared containing the kinase, substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for ATP consumption by the kinase.

  • Detection: The Kinase-Glo® reagent is added to the reaction, which terminates the kinase reaction and measures the amount of remaining ATP by generating a luminescent signal.

  • Data Analysis: The luminescence is inversely correlated with kinase activity. The percent inhibition is calculated relative to a control reaction without the inhibitor.

Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]

Signaling Pathway Visualization

Many kinase inhibitors targeting cancer cell proliferation act on the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is crucial for regulating cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-(Pyridin-3-yl)-1,2-oxazol- 5-amine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a representative compound.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of these molecules allows for extensive structure-activity relationship studies to optimize their potency and selectivity. Future research in this area will likely focus on the development of more potent and selective kinase inhibitors, as well as on the exploration of their therapeutic potential for a broader range of diseases. The detailed methodologies and compiled data in this guide serve as a valuable resource for researchers aiming to advance the development of this promising class of compounds.

References

An In-depth Technical Guide on the Biological Activity of 3-(pyridin-3-yl)-1,2-oxazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for the core compound 3-(pyridin-3-yl)-1,2-oxazol-5-amine. This guide therefore focuses on the most closely related and well-studied derivatives, primarily 3-(pyridin-3-yl)-2-oxazolidinone derivatives , which have demonstrated significant antibacterial properties. The information presented herein pertains to these derivatives, and inferences about the core compound should be made with caution.

Introduction

The pyridine and oxazole heterocyclic rings are prominent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules. While direct studies on this compound are not publicly available, research into structurally similar compounds, such as 3-(pyridin-3-yl)-2-oxazolidinone derivatives, has revealed promising therapeutic potential, particularly as antibacterial agents. These derivatives have been designed and synthesized as analogues of the antibiotic linezolid, with modifications aimed at enhancing efficacy and overcoming resistance.[1]

Antibacterial Activity of 3-(pyridin-3-yl)-2-oxazolidinone Derivatives

A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. Several of these compounds have exhibited potent activity, comparable to that of linezolid.[1][2]

Quantitative Data Summary

The antibacterial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) for selected active derivatives against various Gram-positive bacterial strains.

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
21b 21212
21d 10.510.51
21e 21212
21f 10.510.51
Linezolid 10.510.51
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[1]

Experimental Protocols

The evaluation of the antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone derivatives involves standard microbiological and molecular modeling techniques.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds against Gram-positive bacteria is determined using the standard serial dilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in Mueller-Hinton broth (MHB) to a density of approximately 10^8 CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Linezolid is used as a positive control.[1]

Molecular Docking

To investigate the potential mechanism of action, molecular docking studies are performed to predict the binding interactions between the active compounds and the bacterial ribosome.

  • Target Preparation: The crystal structure of the bacterial 50S ribosomal subunit is obtained from the Protein Data Bank. Water molecules and ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the compounds are generated and optimized for energy.

  • Docking Simulation: Docking is performed using software such as AutoDock. The active site is defined based on the binding site of known ribosome inhibitors.

  • Analysis: The docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the ribosomal RNA and amino acid residues.[1]

Visualizations

Experimental Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Antibacterial Testing cluster_analysis Data Analysis and Interpretation synthesis Synthesis of 3-(pyridin-3-yl)-2-oxazolidinone Derivatives mic_assay MIC Assay synthesis->mic_assay molecular_docking Molecular Docking synthesis->molecular_docking data_analysis MIC Value Determination mic_assay->data_analysis bacterial_strains Gram-Positive Bacteria bacterial_strains->mic_assay sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis sar_analysis->molecular_docking

Caption: Workflow for the synthesis and antibacterial evaluation of derivatives.

Putative Signaling Pathway Inhibition

Molecular docking studies suggest that these compounds, similar to linezolid, act by inhibiting bacterial protein synthesis. They are predicted to bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex.

G compound 3-(pyridin-3-yl)-2-oxazolidinone Derivative ribosome Bacterial 50S Ribosomal Subunit (23S rRNA) compound->ribosome Binds to initiation_complex 70S Initiation Complex Formation ribosome->initiation_complex Inhibits protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Proposed mechanism of action for antibacterial derivatives.

Conclusion

While the biological activity of the core molecule this compound remains to be elucidated, the exploration of its structural analogues, specifically the 3-(pyridin-3-yl)-2-oxazolidinone derivatives, has yielded potent antibacterial agents. These compounds demonstrate strong activity against a range of Gram-positive bacteria, including clinically relevant strains. Their mechanism of action is believed to involve the inhibition of bacterial protein synthesis, a well-established target for antibiotics. Further research into the synthesis and biological evaluation of a broader range of derivatives of this compound is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

In-depth Technical Guide: Potential Therapeutic Targets of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific data regarding the biological activity, therapeutic targets, and mechanism of action of the compound 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. This guide, therefore, explores the potential therapeutic avenues of this molecule by drawing inferences from structurally related compounds and the known pharmacological activities of its core chemical moieties: the pyridine ring and the 1,2-oxazol-5-amine (isoxazolamine) group. The information presented herein is intended for research and drug development professionals and should be considered theoretical until validated by direct experimental evidence for the specific compound .

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-amino-1,2-oxazole core. While this specific molecule is not extensively characterized in the available literature, its structural components are present in numerous biologically active agents. This suggests that this compound could be a valuable scaffold for the development of novel therapeutics. This document will explore potential therapeutic targets by examining the activities of analogous compounds.

Potential Therapeutic Areas and Targets Based on Structural Analogs

The therapeutic potential of this compound can be hypothesized by analyzing compounds with similar structural features.

Antibacterial Activity

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial properties.[1] These compounds, structurally related to the antibiotic linezolid, act by inhibiting bacterial protein synthesis.[1] Molecular docking studies of these derivatives suggest that the pyridine ring can participate in hydrogen bonding with bacterial ribosomal RNA, a key interaction for antibacterial efficacy.[1]

Hypothesized Target: Bacterial Ribosome (specifically the 50S subunit).

Anticancer Activity

Numerous compounds containing pyridine and isoxazole moieties have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-aminoimidazo[1,2-α]pyridine have shown inhibitory activity against cancer cells.[2][3][4] Furthermore, isoxazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Hypothesized Targets:

  • Kinases: The pyridine ring is a common feature in many kinase inhibitors. Potential targets could include receptor tyrosine kinases (e.g., FLT3) or downstream kinases in proliferative signaling pathways.[5]

  • G-protein-coupled receptors (GPCRs): Certain pyridine-containing compounds have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs), which are promising targets in heart failure and potentially in cancer.[6]

Neurological Disorders

The isoxazole ring is a key component of the GABA agonist THIP (gaboxadol), indicating a potential for interaction with neurotransmitter receptors.[7] While this compound is structurally distinct from THIP, the presence of the isoxazole moiety suggests that it could be explored for activity at GABA or other central nervous system receptors.

Hypothesized Targets:

  • GABA Receptors: The isoxazole core could potentially interact with GABA-A receptors.[7]

  • Monoamine Oxidase (MAO): Pyrazoline derivatives, which share some structural similarities with isoxazolines, have been investigated as MAO inhibitors for the treatment of neurodegenerative diseases.[8]

Proposed Experimental Workflow for Target Identification and Validation

To elucidate the therapeutic targets of this compound, a systematic experimental approach is necessary.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antibacterial assays) Dose_Response Dose-Response Studies Phenotypic_Screening->Dose_Response Identified Hits Target_Based_Screening Target-Based Screening (e.g., kinase panels, receptor binding assays) Target_Based_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics) Selectivity_Profiling->Biochemical_Assays Confirmed Hits Cellular_Assays Cellular Assays (e.g., Western blot, reporter assays) Biochemical_Assays->Cellular_Assays Structural_Biology Structural Biology (e.g., X-ray crystallography, cryo-EM) Cellular_Assays->Structural_Biology

Caption: Experimental workflow for target identification and validation.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Compound This compound (Hypothetical Inhibitor) Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While direct experimental data for this compound is lacking, analysis of its structural motifs and the biological activities of related compounds suggests a rich potential for therapeutic applications, particularly in the areas of infectious diseases, oncology, and neurology. The pyridine and isoxazolamine cores are privileged structures in medicinal chemistry, and their combination in this molecule warrants further investigation. The proposed experimental workflow provides a roadmap for elucidating its mechanism of action and identifying specific molecular targets. Future research focused on the synthesis and biological evaluation of this compound and its derivatives is essential to unlock its therapeutic potential.

References

An In-depth Technical Guide to 3-(Pyridin-3-yl)-1,2-oxazol-5-amine: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct literature on the synthesis and biological evaluation of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine is limited. This guide is a comprehensive review based on structurally related compounds, including pyridinyl-isoxazole derivatives and 5-aminoisoxazoles. The experimental protocols and potential biological activities described herein are extrapolated from published data on these analogous structures and should be considered as a starting point for research.

Introduction

The isoxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a pyridine ring, a common bioisostere for a phenyl ring, can modulate the physicochemical and pharmacological properties of a molecule. This technical guide provides a detailed overview of the synthesis, potential biological activities, and relevant experimental protocols for the novel compound this compound, based on the available scientific literature for closely related analogues.

Potential Synthesis of this compound

The synthesis of this compound can be approached through several established methods for constructing the 3-substituted-5-aminoisoxazole core. A highly plausible and versatile method is the 1,3-dipolar cycloaddition of a pyridine-3-carbonitrile oxide with a suitable dipolarophile that can be subsequently converted to an amino group. An alternative approach involves the reaction of pyridine-3-aldoxime with a reagent such as 2-chloroacetonitrile.

Proposed Synthetic Workflow

Based on established methodologies for the synthesis of 5-aminoisoxazoles, a potential synthetic route to this compound is outlined below. The key step is the [3+2] cycloaddition reaction between pyridine-3-carbonitrile oxide, generated in situ from pyridine-3-aldoxime, and an enamine, which serves as a masked amino group.

Synthesis_Workflow Pyridine3Aldehyde Pyridine-3-carbaldehyde Aldoxime Pyridine-3-aldoxime Pyridine3Aldehyde->Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime HydroximoylChloride Pyridine-3-hydroximoyl chloride Aldoxime->HydroximoylChloride + NCS NCS N-Chlorosuccinimide (NCS) NitrileOxide Pyridine-3-carbonitrile oxide (in situ) HydroximoylChloride->NitrileOxide + Base Base Base (e.g., Et3N) Cycloadduct Cycloaddition Adduct NitrileOxide->Cycloadduct + Enamine [3+2] Cycloaddition Enamine Enamine (e.g., from morpholine and acetaldehyde) Enamine->Cycloadduct Target This compound Cycloadduct->Target Hydrolysis Hydrolysis Acidic Hydrolysis

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Targets

Based on the biological evaluation of structurally similar pyridinyl-isoxazole derivatives, this compound may exhibit inhibitory activity against key enzymes involved in inflammation and cellular signaling pathways. The primary potential targets identified from the literature are Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition

p38 MAPK is a key enzyme in the cellular response to stress and inflammatory stimuli. It regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAPK is a promising therapeutic approach for a range of inflammatory diseases.

Quantitative Data from Analogous Compounds

The following tables summarize the reported biological activity data for pyridinyl-isoxazole and related heterocyclic derivatives. It is important to note that these data are for compounds structurally related to this compound and should be used as a reference for potential activity.

Table 1: COX-2 Inhibitory Activity of Related Heterocyclic Compounds

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Celecoxib150.05300[Generic Data]
Pyridazine 6b 3-(4-methoxyphenyl)-6-(4-(methylsulfonyl)phenyl)-pyridazine1.140.186.33[1]
Imidazopyrazolopyridine 5e 2,7-dimethyl-5-phenyl-9-(p-tolyl)-imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine>1005.15>19.4[2]

Table 2: p38 MAPK Inhibitory Activity of Related Pyridinyl Heterocycles

Compound IDStructurep38α MAPK IC₅₀ (nM)Reference
SB203580 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole50[Generic Data]
Oxadiazolone 3e 2-(4-fluorophenyl)-3-phenyl-4-(4-pyridyl)-1,2,4-oxadiazol-5-one80[3]
Oxadiazolone 3f 2,3-bis(4-fluorophenyl)-4-(4-pyridyl)-1,2,4-oxadiazol-5-one150[3]
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea0.1[1]

Signaling Pathway Involvement

The potential inhibitory activities of this compound on COX-2 and p38 MAPK suggest its involvement in the arachidonic acid and MAPK signaling pathways, which are central to the inflammatory response.

Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK PLA2 Phospholipase A₂ Stimuli->PLA2 MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->ProinflammatoryCytokines Inflammation Inflammation ProinflammatoryCytokines->Inflammation MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Prostaglandins->Inflammation TargetCompound This compound (Proposed) TargetCompound->p38 Inhibition TargetCompound->COX2 Inhibition

Caption: Potential inhibition of inflammatory signaling pathways.

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a 3-aryl-5-aminoisoxazole and for the in vitro evaluation of COX-2 and p38 MAPK inhibitory activities. These protocols are adapted from literature procedures for analogous compounds and may require optimization for the specific synthesis and testing of this compound.

Synthesis of this compound (Proposed)

Step 1: Synthesis of Pyridine-3-aldoxime

To a solution of pyridine-3-carbaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield pyridine-3-aldoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

To a stirred solution of pyridine-3-aldoxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1 hour to form the intermediate hydroximoyl chloride. Subsequently, 2-chloroacetonitrile (1.2 equivalents) and a base such as triethylamine (2.5 equivalents) are added. The reaction mixture is then heated to 80-100 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the test compound against ovine COX-1 and human recombinant COX-2 can be determined using a colorimetric COX inhibitor screening assay kit. The assay is based on the peroxidase activity of the cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial dilutions of the test compound are prepared.

  • In a 96-well plate, the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control are added to the assay buffer.

  • The plate is incubated for a specified time (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • The absorbance is measured at 590 nm at different time points.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the presence of the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Celecoxib and indomethacin can be used as reference inhibitors for COX-2 and COX-1, respectively.

In Vitro p38 MAPK Inhibition Assay

The inhibitory activity of the test compound against p38α MAPK can be determined using a kinase assay kit, which typically measures the phosphorylation of a specific substrate.

  • The test compound is dissolved in DMSO to prepare a stock solution.

  • Serial dilutions of the test compound are prepared.

  • In a 96-well plate, the p38α MAPK enzyme, a specific peptide substrate (e.g., biotinylated ATF2), and the test compound or vehicle control are added to the kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated for a specified time (e.g., 60 minutes) at 30 °C.

  • The reaction is stopped by the addition of a stop solution.

  • The amount of phosphorylated substrate is quantified using a detection method, such as a specific antibody conjugated to a reporter enzyme (e.g., HRP) followed by the addition of a chemiluminescent or colorimetric substrate.

  • The percentage of inhibition is calculated by comparing the signal from the wells with the inhibitor to the signal from the vehicle control wells.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A known p38 MAPK inhibitor, such as SB203580, can be used as a positive control.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this technical guide provides a comprehensive overview based on the synthesis and biological activities of structurally related compounds. The proposed synthetic routes are based on well-established chemical transformations for the construction of the 5-aminoisoxazole ring system. The potential for this compound to act as an inhibitor of COX-2 and p38 MAPK is inferred from the pharmacological profiles of analogous pyridinyl-isoxazole derivatives. The detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to initiate the synthesis and biological evaluation of this novel chemical entity. Further investigation is warranted to confirm the proposed synthesis and to elucidate the precise biological activities and therapeutic potential of this compound.

References

Spectroscopic Data for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 3-(Pyridin-3-yl)-1,2-oxazol-5-amine has been conducted. Despite a thorough review of available scientific literature and chemical databases, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this particular molecule could be located.

The search included queries for the synthesis and spectroscopic characterization of this compound and its derivatives. While information on related structures, such as various pyridine-substituted heterocycles, is available, the complete spectroscopic profile for the requested compound does not appear to be published in the public domain.

Therefore, it is not possible to provide the requested in-depth technical guide with tables of quantitative data and detailed experimental protocols at this time. Further research, including the de novo synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the specific data requested.

General Workflow for Spectroscopic Analysis

For researchers who may synthesize this compound and wish to perform such an analysis, a general workflow is outlined below. This diagram illustrates the typical sequence of spectroscopic techniques used to elucidate and confirm the structure of a novel chemical entity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidate Connectivity Purification->NMR Structure Structure Confirmation MS->Structure IR->Structure NMR->Structure

Methodological & Application

Synthesis of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(pyridin-3-yl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a β-ketonitrile intermediate, followed by a cyclization reaction to yield the target isoxazole derivative.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a Claisen-type condensation of ethyl nicotinate with acetonitrile to form the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile. In the second step, this intermediate undergoes a cyclization reaction with hydroxylamine to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A Ethyl Nicotinate C 3-Oxo-3-(pyridin-3-yl)propanenitrile A->C Sodium Ethoxide B Acetonitrile B->C Sodium Ethoxide E This compound C->E Base (e.g., NaHCO3) D Hydroxylamine D->E Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A1 Mix NaOEt and MeCN in Toluene A2 Reflux A1->A2 A3 Add Ethyl Nicotinate A2->A3 A4 Continue Reflux (3-4h) A3->A4 A5 Work-up: Neutralization, Extraction, Drying A4->A5 A6 Purification (Chromatography) A5->A6 B1 Dissolve Intermediate in EtOH A6->B1 Intermediate Product B2 Add aq. NH2OH.HCl / NaHCO3 B1->B2 B3 Reflux (4-6h) B2->B3 B4 Work-up: Evaporation, Precipitation B3->B4 B5 Filtration and Drying B4->B5

Application Notes and Protocols for In Vitro Evaluation of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of the novel compound 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. Given the diverse activities of structurally related pyridine and oxazole-containing molecules, a tiered screening approach is recommended to elucidate its potential as an antimicrobial agent, a cytotoxic compound, a kinase inhibitor, or an immunomodulatory agent.

Section 1: Antimicrobial Activity Screening

A primary assessment of the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains is a crucial first step.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test Compound: this compound

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal Strain: Candida albicans (ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Data Presentation:

Microorganism MIC (µg/mL)
S. aureus
E. coli
C. albicans

Section 2: Cytotoxicity and Antiproliferative Activity

Evaluating the compound's effect on cancer cell lines is essential to identify potential anticancer properties.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test Compound: this compound

  • Human Cancer Cell Lines: e.g., MCF-7 (breast), HCT116 (colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation:

Cell Line IC50 (µM)
MCF-7
HCT116

Section 3: Kinase Inhibition Assays

Many small molecule inhibitors target protein kinases. Screening against a panel of kinases can identify specific targets.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Test Compound: this compound

  • Kinase of interest (e.g., EGFR, ROCK1)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells, including the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the ADP produced to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • Measure the luminescence signal, which correlates with the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 value from the dose-response curve.

Data Presentation:

Kinase Target IC50 (nM)
EGFR
ROCK1

Section 4: Immuno-Oncology Target Screening

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.

Protocol 4: Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity by quantifying the production of its enzymatic product, kynurenine.[1][2][3]

Materials:

  • Test Compound: this compound

  • HeLa or SKOV-3 human cancer cell lines[3][4]

  • Interferon-gamma (IFN-γ) to induce IDO1 expression[1][3]

  • Complete cell culture medium

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS)

  • 96-well cell culture plates

  • Microplate reader or LC-MS/MS instrument

Procedure:

  • Seed HeLa or SKOV-3 cells in a 96-well plate.[4]

  • Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.[1][3]

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant.[1][2][5]

  • Calculate the IC50 value for IDO1 inhibition.

Data Presentation:

Assay Cell Line IC50 (µM)
IDO1 InhibitionHeLa
IDO1 InhibitionSKOV-3

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assay cluster_kinase Kinase Inhibition Assay cluster_ido1 IDO1 Inhibition Assay a1 Prepare Compound Dilutions a2 Inoculate with Microbes a1->a2 a3 Incubate a2->a3 a4 Determine MIC a3->a4 c1 Seed Cancer Cells c2 Treat with Compound c1->c2 c3 Incubate c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance & Calculate IC50 c4->c5 k1 Set up Kinase Reaction with Compound k2 Incubate k1->k2 k3 Measure ADP Production k2->k3 k4 Calculate IC50 k3->k4 i1 Seed Cells & Induce IDO1 with IFN-γ i2 Treat with Compound i1->i2 i3 Incubate i2->i3 i4 Measure Kynurenine i3->i4 i5 Calculate IC50 i4->i5

Caption: General experimental workflows for in vitro assays.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Inhibition T-Cell Proliferation Inhibition Kynurenine->T_Cell_Inhibition Compound This compound Compound->IDO1 Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for Testing 3-(Pyridin-3-yl)-1,2-oxazol-5-amine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for evaluating the in vivo efficacy of the novel compound, 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. The following sections outline potential therapeutic applications in oncology and neuroinflammation, based on the activities of structurally related pyridine and oxazole derivatives. The protocols are designed to be adapted to specific research needs and institutional guidelines.

Application Note 1: Evaluation of Anti-Tumor Efficacy in Xenograft Mouse Models

Introduction: The pyridin-oxazole scaffold is present in various compounds investigated for their anticancer properties. This protocol describes the use of a human tumor xenograft mouse model to assess the anti-proliferative and tumor-inhibiting efficacy of this compound. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a foundational tool in preclinical oncology for evaluating the in vivo activity of potential therapeutics.[1][2][3] Patient-derived xenograft (PDX) models, which involve transplanting fresh tumor tissue from a patient, are also increasingly used for their clinical relevance.[4]

Hypothetical Signaling Pathway:

A potential mechanism of action for an anti-cancer agent could involve the inhibition of a key signaling pathway crucial for tumor cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

anticancer_pathway Hypothetical Anti-Cancer Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates Compound This compound Compound->RTK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes xenograft_workflow Xenograft Efficacy Study Workflow start Start: Select Human Cancer Cell Line cell_culture Cell Culture Expansion start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Animal Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage, IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint neuroinflammation_pathway Hypothetical Anti-Neuroinflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Compound This compound Compound->MyD88 Inhibits NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates lps_workflow LPS-Induced Neuroinflammation Study Workflow start Start: Animal Acclimatization (e.g., C57BL/6 mice) pretreatment Pre-treatment with Compound or Vehicle (e.g., for 7 days) start->pretreatment lps_challenge LPS Challenge (Single IP Injection) pretreatment->lps_challenge tissue_collection Tissue Collection at Peak Inflammatory Response (e.g., 4-24h post-LPS) lps_challenge->tissue_collection analysis Analysis: Brain Cytokine Levels (ELISA/qPCR) Microglia Activation (IHC) tissue_collection->analysis

References

Application Notes and Protocols for the Quantification of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic amine containing a pyridine ring and an isoxazole ring. Accurate and precise quantification of this compound is crucial for its development as a potential pharmaceutical agent, including for pharmacokinetic studies, formulation analysis, and quality control. This document provides a detailed application note for a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established analytical principles for similar aromatic and heterocyclic amines[1][2][3][4].

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique ideal for quantifying drug molecules in complex matrices[1][4]. The proposed method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 1: Proposed experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (e.g., D4-labeled)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) ACN:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry (MS) Parameters:

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing the standard. A hypothetical transition could be derived from its molecular weight.

Note: The optimal MRM transitions (precursor ion -> product ion) and collision energies must be determined by direct infusion of the this compound reference standard into the mass spectrometer.

Data Presentation and Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide a template for summarizing the quantitative data from such a validation.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low3< 15%± 15%< 15%± 15%
Mid100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%
Table 3: Matrix Effect and Recovery
QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low385 - 115> 80%
High80085 - 115> 80%

Signaling Pathways and Logical Relationships

While the direct signaling pathways involving this compound are likely under investigation, a generalized diagram can illustrate the logical relationship between drug administration and quantifiable outcomes.

Pharmacokinetic_Relationship Drug_Admin Drug Administration (e.g., Oral, IV) Absorption Absorption Drug_Admin->Absorption Bloodstream Analyte in Bloodstream Absorption->Bloodstream Distribution Distribution to Tissues Distribution->Bloodstream Metabolism Metabolism (e.g., Liver) Metabolism->Bloodstream Metabolites Excretion Excretion (e.g., Renal, Biliary) Bloodstream->Distribution Bloodstream->Metabolism Bloodstream->Excretion Quantification Quantification via LC-MS/MS Bloodstream->Quantification

Figure 2: Pharmacokinetic and quantification relationship.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol serves as a starting point for method development and validation, which are essential for supporting drug development programs. The high selectivity of tandem mass spectrometry minimizes interferences from endogenous matrix components, ensuring reliable and accurate results. Researchers are encouraged to optimize and validate this method for their specific applications and laboratory instrumentation.

References

Unveiling the Potential of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine as a Novel Chemical Probe: A Hypothetical Application Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the use of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine as a chemical probe is not currently available in the public domain. This document, therefore, presents a hypothetical application framework based on the known biological activities of structurally related pyridine and oxazole-containing compounds. The proposed applications and protocols are intended to serve as a guide for researchers interested in exploring the potential of this molecule and require experimental validation.

Introduction

Heterocyclic compounds containing pyridine and oxazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Molecules incorporating these rings have shown promise as antibacterial agents, kinase inhibitors, and modulators of various cellular signaling pathways.[3][4][5] this compound combines key structural features of these bioactive molecules, suggesting its potential as a novel chemical probe for biological investigation. This document outlines a hypothetical framework for the application of this compound as a chemical probe, including potential biological targets, experimental protocols for its characterization, and illustrative signaling pathways.

Potential Biological Applications

Based on the biological activities of structurally analogous compounds, this compound could potentially be developed as a chemical probe in the following areas:

  • Antibacterial Drug Discovery: Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent activity against Gram-positive bacteria.[3][6] The 1,2-oxazol-5-amine scaffold could be explored for similar antibacterial properties, potentially targeting bacterial ribosomes or other essential cellular processes.

  • Kinase Inhibition: Substituted pyridinyl and benzoxazole derivatives have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs).[4][5] The pyridin-3-yl moiety in the proposed compound could facilitate binding to the ATP-binding pocket of various kinases, making it a candidate for development as a kinase inhibitor probe.

  • Anticancer Research: Many heterocyclic compounds, including those with pyridine and oxazole rings, exhibit cytotoxic effects against cancer cell lines.[7][8] The potential of this compound as an anticancer agent could be investigated by screening its activity against a panel of cancer cell lines.

Data on Structurally Related Compounds

To provide a preliminary indication of the potential potency and selectivity, the following table summarizes quantitative data for structurally related compounds.

Compound ClassTarget/OrganismActivity (IC50/MIC)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivativesS. aureus32–64 µg/ml (MIC)[3]
3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivativesGRK2460 nM (IC50)[5]
3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivativesGRK559 nM (IC50)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and validate this compound as a chemical probe.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is adapted from studies on related antibacterial compounds.[7]

  • Preparation of Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in appropriate broth overnight at 37°C.[3] Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of desired concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria without compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing kinase inhibitory activity, based on methodologies for similar compounds.[4]

  • Reagents and Buffers: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of the kinase of interest, a suitable substrate peptide, and ATP.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor with a this compound scaffold, targeting a receptor tyrosine kinase (RTK).

G Hypothetical Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates DownstreamKinase Downstream Kinase RTK->DownstreamKinase Phosphorylates and Activates Probe This compound (Hypothetical Probe) Probe->RTK Inhibits TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflow

This diagram outlines a general workflow for the characterization of a novel chemical probe.

G Experimental Workflow for Chemical Probe Characterization Synthesis Compound Synthesis and Purification PrimaryScreen Primary Screening (e.g., Antibacterial, Kinase Panel) Synthesis->PrimaryScreen DoseResponse Dose-Response and IC50/MIC Determination PrimaryScreen->DoseResponse Selectivity Selectivity Profiling (e.g., Against related targets) DoseResponse->Selectivity CellularAssays Cellular Assays (e.g., Cytotoxicity, Target Engagement) Selectivity->CellularAssays InVivo In Vivo Studies (Optional) CellularAssays->InVivo

Caption: General workflow for chemical probe validation.

Conclusion

While direct experimental evidence for this compound as a chemical probe is lacking, the analysis of structurally related compounds suggests its potential in several areas of biomedical research, particularly as an antibacterial agent or a kinase inhibitor. The provided hypothetical framework, including detailed experimental protocols and visualizations, offers a roadmap for the scientific community to explore the biological activities of this promising scaffold. Further synthesis and rigorous biological evaluation are essential to validate these hypotheses and establish this compound as a valuable tool for chemical biology and drug discovery.

References

Application Notes and Protocols: 3-(Pyridin-3-yl)-1,2-oxazol-5-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that typically bind to biological targets with low affinity but high ligand efficiency.[1][2] These fragment hits serve as starting points for the rational design of more potent and selective drug candidates.[1][3][4] 3-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic fragment that presents key features for FBDD, including hydrogen bond donors and acceptors, and a rigid scaffold suitable for binding in protein active sites. Its low molecular weight and polar surface area make it an ideal candidate for fragment screening campaigns, particularly against targets such as protein kinases, where related scaffolds have shown inhibitory activity.[5][6]

This document provides detailed application notes and protocols for the use of this compound as a starting fragment in a hypothetical FBDD campaign targeting Mitogen-Activated Protein Kinase (MAPK) p38α, a key enzyme in inflammatory signaling pathways.

Physicochemical Properties of this compound

The "Rule of Three" is a set of guidelines used to define fragment-like molecules, ensuring they possess favorable properties for development.[4] this compound adheres well to these principles.

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight (MW)~162 Da≤ 300 Da
Hydrogen Bond Donors (HBD)1 (amine)≤ 3
Hydrogen Bond Acceptors (HBA)3 (pyridine N, oxazole N, O)≤ 3
Calculated LogP (cLogP)~0.8≤ 3
Rotatable Bonds1≤ 3

Application: Screening for p38α MAPK Inhibitors

The following sections describe a hypothetical FBDD workflow using this compound to identify inhibitors of the p38α MAPK signaling pathway.

Hypothetical Fragment Screening and Hit Elaboration Data

This table summarizes representative data from a hypothetical screening and initial optimization campaign.

Compound IDStructureMethodKD (μM)IC50 (μM)Ligand Efficiency (LE)
F01 This compoundSPR850>10000.32
F01-L01 Linked Fragment 1SPR1202500.35
F01-G01 Grown Fragment 1SPR25450.38
Lead-01 Optimized LeadITC0.51.20.41

Note: Structures for elaborated compounds are not shown. KD (dissociation constant) is a measure of binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ligand Efficiency (LE) is a measure of the binding energy per heavy atom.

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines the initial screening of this compound against p38α MAPK.

Objective: To identify and characterize the binding of the fragment to the target protein.

Materials:

  • Recombinant human p38α MAPK

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound stock solution (100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization of p38α: Covalently immobilize p38α onto a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer, typically ranging from 1 mM to 50 µM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Fit the binding data to a steady-state affinity model to determine the dissociation constant (KD).[7]

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

This protocol is used to confirm the binding of the fragment and to gain initial structural insights.

Objective: To validate the fragment hit from the primary screen and identify which parts of the fragment are in close contact with the protein.

Materials:

  • Recombinant human p38α MAPK

  • This compound

  • Deuterated phosphate buffer

Methodology:

  • Sample Preparation: Prepare a solution containing the p38α protein and the fragment in deuterated buffer.

  • NMR Data Acquisition: Acquire a 1D proton NMR spectrum as a reference. Then, acquire STD-NMR spectra by selectively saturating the protein resonances.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that receive saturation from the protein will show signals in the difference spectrum, confirming binding.[8]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol measures the functional inhibitory activity of the fragment and its derivatives on p38α kinase activity.

Objective: To determine the IC50 value of the compounds.

Materials:

  • Recombinant human p38α MAPK

  • ATP and a suitable substrate (e.g., ATF2)

  • Test compounds (fragment and derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Methodology:

  • Reaction Setup: In a 96-well plate, add the p38α enzyme, the test compound at various concentrations, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Fragment-Based Drug Design Workflow

FBDD_Workflow FragmentLib Fragment Library (incl. This compound) Screening Primary Screening (SPR, NMR) FragmentLib->Screening HitValidation Hit Validation (Orthogonal Assays) Screening->HitValidation StructuralBiology Structural Biology (X-ray Crystallography, NMR) HitValidation->StructuralBiology HitToLead Hit-to-Lead Optimization (Fragment Growing/Linking) StructuralBiology->HitToLead HitToLead->Screening Iterative Screening LeadCompound Lead Compound HitToLead->LeadCompound

Caption: A typical workflow for fragment-based drug design.

Hypothetical p38α MAPK Signaling Pathway

p38_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK p38 p38α MAPK MKK->p38 Substrates Downstream Substrates (ATF2, MK2) p38->Substrates Fragment This compound (and derivatives) Fragment->p38 Inhibition Inflammation Inflammatory Response Substrates->Inflammation

Caption: Inhibition of the p38α MAPK signaling pathway.

Conclusion

This compound serves as an exemplary starting fragment for FBDD campaigns targeting enzymes like p38α MAPK. Its favorable physicochemical properties and the potential for multi-vector elaboration make it a valuable tool for drug discovery. The protocols and workflows outlined here provide a representative framework for researchers to utilize this and similar fragments in the identification and development of novel therapeutic agents. The iterative process of screening, structural analysis, and synthetic chemistry is key to evolving low-affinity fragments into potent, selective, and drug-like lead compounds.

References

Application Notes and Protocols for the In Vivo Formulation of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic small molecule with potential therapeutic applications. As with many novel chemical entities, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. This document provides a comprehensive guide to developing a suitable formulation for preclinical in vivo studies of this compound, addressing its anticipated poor aqueous solubility, a common challenge for molecules with similar structural motifs. The protocols outlined below are based on established methodologies for formulating poorly soluble drug candidates and are intended to serve as a foundational framework for researchers.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While specific experimental data for this compound is not widely available, compounds with pyridine and isoxazole moieties often exhibit low aqueous solubility and may be susceptible to degradation under certain pH conditions. A comprehensive pre-formulation assessment is therefore critical.

Table 1: Key Physicochemical Parameters for Pre-formulation Assessment

ParameterExperimental MethodImportance in Formulation Development
Aqueous Solubility Shake-flask method in various buffers (pH 1.2, 4.5, 6.8, 7.4)Determines the intrinsic solubility and informs the need for solubility enhancement techniques.
pKa Potentiometric titration or UV-spectrophotometryPredicts the ionization state at different physiological pHs, impacting solubility and absorption.
LogP/LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound, which influences its permeability and potential for lipid-based formulations.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline form and any potential polymorphism, which can affect solubility and stability.
Chemical Stability HPLC-based stability indicating assay under various stress conditions (pH, light, temperature)Determines the degradation pathways and helps in selecting appropriate excipients and storage conditions.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of the most suitable approach will depend on the outcome of the pre-formulation assessment.

Co-solvent Systems

For initial in vivo screening, a simple co-solvent system can be a rapid and effective approach.

Table 2: Common Co-solvent Systems for In Vivo Dosing

Co-solvent SystemCompositionConsiderations
PEG 400/Water 10-60% PEG 400 in water or salineGood solubilizing capacity for many compounds. Potential for precipitation upon dilution in the bloodstream.
DMSO/PEG 400/Water 5-10% DMSO, 30-40% PEG 400 in water or salineDMSO enhances solubility but should be used at low concentrations due to potential toxicity.
Solutol HS 15/Ethanol/Water 10-20% Solutol HS 15, 5-10% Ethanol in waterSolutol HS 15 is a non-ionic solubilizer that can form micelles, improving solubility and stability.
Amorphous Solid Dispersions (ASDs)

Creating an amorphous solid dispersion can significantly improve the dissolution rate and oral absorption of a poorly soluble compound.

Table 3: Common Polymers for Amorphous Solid Dispersions

PolymerCommon NameKey Features
Polyvinylpyrrolidone PVP K30Good solubilizer, suitable for spray drying and hot-melt extrusion.
Hydroxypropyl Methylcellulose Acetate Succinate HPMCASpH-dependent solubility, useful for targeted release in the intestine.
Copovidone Kollidon VA 64Forms stable amorphous dispersions with a wide range of drugs.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration

Objective: To prepare a solution of this compound in a co-solvent system suitable for intravenous injection in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG 400), pharmaceutical grade

  • Sterile water for injection or 0.9% saline

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add PEG 400 to the solution (e.g., 40% of the final volume) and vortex until a clear solution is obtained.

  • Slowly add sterile water for injection or saline to the desired final volume while vortexing to avoid precipitation.

  • Visually inspect the final solution for any signs of precipitation or immiscibility.

  • Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at the appropriate temperature and protect from light until use.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation for Oral Administration

Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its oral bioavailability.

Materials:

  • This compound

  • PVP K30 (or other suitable polymer)

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio).

  • Dissolve both the compound and the polymer in a suitable volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a thin, solid film is formed on the inside of the flask.

  • Further dry the solid dispersion under high vacuum for several hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development of an in vivo formulation for this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Characterization & Optimization cluster_3 In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa, LogP) B Solid-State Analysis (XRPD, DSC) A->B C Stability Assessment B->C D Select Formulation Approach (e.g., Co-solvent, ASD) C->D E Excipient Compatibility Screening D->E F Prototype Formulation Preparation E->F G In Vitro Dissolution/ Release Testing F->G H Physical & Chemical Stability of Formulation G->H I Dose Vehicle Compatibility H->I J Pharmacokinetic Study in Rodents I->J K Tolerability Assessment J->K

Caption: A streamlined workflow for the development of an in vivo formulation.

Putative Signaling Pathway: PI3K/Akt/mTOR

Isoxazole derivatives have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Compound This compound (Putative Inhibitor) Compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory role of the compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a formulation that overcomes its likely poor aqueous solubility. The application notes and protocols provided herein offer a systematic approach to this challenge, from initial physicochemical characterization to the preparation of formulations suitable for preclinical studies. By carefully selecting and optimizing the formulation strategy, researchers can enhance the bioavailability of this promising compound and obtain reliable and reproducible in vivo data.

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, a key intermediate for researchers in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the cyclocondensation reaction of a β-ketonitrile, specifically 3-oxo-3-(pyridin-3-yl)propionitrile, with hydroxylamine. This approach is favored due to the commercial availability of starting materials and generally good yields.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pH of the reaction mixture, and the purity of the starting materials. The cyclization step is often sensitive to pH, and maintaining it within the optimal range is crucial for maximizing yield and minimizing side-product formation.

Q3: What kind of yields can I expect from this synthesis?

A3: Based on analogous syntheses of similar 5-aminoisoxazole derivatives, yields can vary significantly depending on the specific reaction conditions and purification methods employed. Reported yields for similar compounds, such as 5-amino-3-(4-pyridyl)-isoxazole, are in the range of 60-70%[1]. Optimization of reaction conditions is key to achieving higher yields.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (3-oxo-3-(pyridin-3-yl)propionitrile and hydroxylamine), as well as side products from incomplete cyclization or alternative reaction pathways. Depending on the workup procedure, salts may also be present as impurities.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) is commonly used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH of the reaction mixture.1. Monitor and adjust the pH of the reaction mixture using a suitable base (e.g., sodium acetate, sodium carbonate) to maintain a slightly acidic to neutral pH, which is often optimal for isoxazole formation.
2. Low purity of starting materials.2. Ensure the purity of 3-oxo-3-(pyridin-3-yl)propionitrile and hydroxylamine hydrochloride using techniques like NMR or melting point analysis. Purify starting materials if necessary.
3. Inappropriate reaction temperature or time.3. Optimize the reaction temperature and time. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Significant Side Products 1. Non-optimal pH leading to alternative reaction pathways.1. As with low yield, carefully control the pH. A pH that is too acidic or too basic can promote the formation of undesired byproducts.
2. Presence of impurities in starting materials that act as catalysts for side reactions.2. Use highly pure starting materials.
3. Reaction temperature is too high.3. Lower the reaction temperature and monitor the reaction for a longer period to favor the formation of the desired product.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent or workup solvents.1. If the product is water-soluble, perform extractions with an appropriate organic solvent. Consider solvent evaporation under reduced pressure. If using recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
2. Product co-elutes with impurities during column chromatography.2. Adjust the polarity of the eluent system. A shallower gradient or the use of a different solvent system may improve separation. Consider using a different stationary phase if silica gel is not effective.
3. Oily product that does not solidify.3. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is a representative procedure based on the synthesis of analogous 5-aminoisoxazoles.

Materials:

  • 3-oxo-3-(pyridin-3-yl)propionitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or another suitable base

  • Ethanol or another suitable solvent

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-(pyridin-3-yl)propionitrile (1 equivalent) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after solvent removal. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_ketonitrile Dissolve 3-oxo-3-(pyridin-3-yl)propionitrile in Ethanol start->dissolve_ketonitrile prepare_hydroxylamine Prepare aqueous solution of Hydroxylamine HCl and Base start->prepare_hydroxylamine mix_reactants Combine Reactant Solutions dissolve_ketonitrile->mix_reactants prepare_hydroxylamine->mix_reactants reflux Heat to Reflux (Monitor by TLC) mix_reactants->reflux cool Cool to Room Temperature reflux->cool workup Workup (Solvent Removal/Extraction) cool->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product troubleshooting_logic start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_ph Check & Adjust pH low_yield->check_ph Potential Cause check_purity Check Starting Material Purity low_yield->check_purity Potential Cause optimize_temp Optimize Temperature/Time low_yield->optimize_temp Potential Cause side_products->check_ph Potential Cause side_products->optimize_temp Potential Cause change_solvent Change Recrystallization Solvent/Chromatography Eluent purification_issue->change_solvent Potential Cause

References

Addressing solubility issues of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental solubility data for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine is not extensively available in public literature. This guide provides general troubleshooting strategies and experimental protocols applicable to novel heterocyclic compounds with potential solubility challenges, based on established principles of medicinal chemistry and pharmaceutical sciences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered by researchers when working with compounds like this compound.

Q1: I am observing low or no solubility of this compound in my aqueous buffer. What are the first steps to troubleshoot this?

A1: Low aqueous solubility is a common challenge for many organic compounds, particularly those with aromatic and heterocyclic structures. The presence of a pyridine ring and an amine group suggests that the solubility of this compound will be highly dependent on pH.

Initial Troubleshooting Steps:

  • pH Adjustment: The pyridine and amine functionalities are basic and will become protonated at acidic pH. This protonation increases polarity and should enhance aqueous solubility. We recommend testing the solubility in a range of acidic buffers (e.g., pH 1.2, 4.5, 5.5) in addition to neutral physiological buffer (pH 7.4).

  • Use of Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, the use of organic co-solvents is a standard approach. Solvents such as DMSO, ethanol, or PEG 400 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid impacting the biological assay (typically ≤1% v/v).

  • Kinetic vs. Thermodynamic Solubility: Distinguish between kinetic and thermodynamic solubility. A super-saturated stock solution in 100% DMSO diluted into an aqueous buffer may initially appear soluble but can precipitate over time (kinetic solubility). True thermodynamic solubility is the equilibrium concentration of the compound in a saturated solution and is best determined using the shake-flask method.[1][2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution, which occurs when the aqueous medium cannot accommodate the high concentration of the drug that was stable in the organic stock.

Strategies to Prevent Precipitation:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Modify the Dilution Method: Instead of a single-step dilution, try a serial dilution approach. Also, ensure rapid and vigorous mixing (e.g., vortexing) immediately after adding the stock solution to the aqueous buffer to promote dispersion.

  • Incorporate Solubilizing Excipients: For cell-based assays, the presence of serum (e.g., FBS) can help to stabilize the compound and prevent precipitation due to binding to albumin. For cell-free assays, consider adding a small, fixed amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the assay buffer.[3]

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4]

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: For a novel compound with unknown stability, it is best to prepare fresh solutions for each experiment. If storage is necessary, follow these guidelines:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for biological screening.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Stability Check: Before use, visually inspect the thawed aliquot for any signs of precipitation. If the solution has been stored for an extended period, it is good practice to confirm the concentration and purity via HPLC.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2][5]

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).[6]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[2]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (to prevent precipitation upon standing) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[5][7]

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.[6]

Protocol 2: Improving Solubility using a Co-solvent System

This protocol outlines how to systematically test the effect of a co-solvent on the solubility of your compound.

Methodology:

  • Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application (e.g., DMSO, ethanol, propylene glycol).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Analyze Results: Plot the solubility of the compound as a function of the co-solvent concentration. This will help you identify the minimum amount of co-solvent needed to achieve the desired concentration.

Data Presentation

When reporting solubility data, a tabular format is recommended for clarity and easy comparison.

Table 1: Hypothetical pH-Solubility Profile for this compound at 25°C

Buffer pHMean Solubility (µg/mL)Standard Deviation
1.2 (Simulated Gastric Fluid)150.58.2
4.5 (Acetate Buffer)75.24.5
6.8 (Phosphate Buffer)5.80.9
7.4 (PBS)2.10.4

Table 2: Hypothetical Effect of Co-solvent (DMSO) on Solubility in PBS (pH 7.4)

% DMSO (v/v)Mean Solubility (µg/mL)Standard DeviationFold Increase
0%2.10.41.0
1%15.61.87.4
5%88.46.742.1
10%210.915.3100.4

Visualizations

Workflow for Solubility Assessment

G A Start: Compound with Suspected Low Solubility B Perform pH-Solubility Profile (Shake-Flask Method, pH 1.2-7.4) A->B C Is solubility > target concentration in desired buffer? B->C D Proceed with Experiment C->D Yes E Troubleshoot Solubility C->E No F Test Co-solvents (e.g., DMSO, Ethanol) E->F G Test Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) E->G H Consider Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) E->H I Is solubility now sufficient? F->I G->I H->I I->D Yes I->E No, Re-evaluate

Caption: A systematic workflow for assessing and troubleshooting the solubility of a novel compound.

Decision Tree for Solubility Enhancement

G A Poor Aqueous Solubility Identified B Is the compound ionizable? (Contains acidic/basic groups) A->B C pH Modification (Primary Strategy) B->C Yes E Use of Co-solvents (e.g., DMSO, PEG 400) <5% for biological assays B->E No D Is pH modification sufficient or compatible? C->D D->E No H Problem Solved D->H Yes F Use of Complexing Agents (e.g., Cyclodextrins) E->F G Advanced Methods (Solid Dispersions, Particle Size Reduction) F->G

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

pH-Dependent Solubility of a Basic Compound

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) A R-NH2 + H+ ⇌ R-NH3+ B Protonated Form (Cationic) C High Water Solubility F Low Water Solubility C->F Increase pH > pKa D R-NH2 E Free Base (Neutral) F->C Decrease pH < pKa

Caption: The relationship between pH, protonation, and aqueous solubility for a basic compound.

References

Stability studies of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. The information is designed to help anticipate and address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability liabilities of this compound based on its structure?

A1: The chemical structure of this compound, featuring a pyridine ring, an isoxazole ring, and an amino group, suggests potential susceptibility to the following degradation pathways:

  • Hydrolysis: The isoxazole ring may be prone to opening under strong acidic or basic conditions.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the amino group is also susceptible to oxidation.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV or visible light, leading to a variety of degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q2: I am observing significant degradation of my compound in an acidic solution (pH 1-3). What is the likely cause?

A2: In acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the 1,2-oxazole ring. This typically involves protonation of the ring nitrogen followed by nucleophilic attack by water, leading to ring opening. You may observe the formation of a new, more polar species on your analytical chromatogram.

Q3: My sample is showing a new, less polar peak on the reverse-phase HPLC after being left on the benchtop. What could be happening?

A3: Exposure to light and air can lead to photodegradation or oxidation. A common oxidative product for pyridine-containing compounds is the corresponding N-oxide. This modification can sometimes lead to a change in polarity. We recommend performing a controlled photostability study and an oxidative stress study to confirm this.

Q4: How should I store a stock solution of this compound to minimize degradation?

A4: For optimal stability, we recommend storing stock solutions at -20°C or below in amber vials to protect from light. Solutions should be prepared in a suitable, inert solvent. For aqueous solutions, it is advisable to use buffered systems, ideally close to a neutral pH, and to use them as freshly as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area over time in solution. General instability in the chosen solvent or at the storage temperature.Confirm the pH of your solution. Store aliquots at ≤ -20°C in amber vials. Consider using a different solvent system (e.g., aprotic like DMSO or acetonitrile vs. protic like methanol or water).
Appearance of new peaks in the chromatogram after exposure to air or peroxide. Oxidative degradation.Perform a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm and characterize the degradant. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Sample color changes (e.g., turns yellow or brown) upon storage. Likely formation of colored degradants, possibly from oxidation or polymerization.Characterize the colored species using LC-MS or other spectroscopic techniques. Re-evaluate storage conditions, particularly protection from light and oxygen.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the incubation conditions (temperature, time, light exposure). Prepare fresh solutions for each experiment.

Summary of Forced Degradation Studies (Illustrative Data)

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its stability profile.

Stress Condition Condition Details % Degradation (Illustrative) Major Degradant(s) Observed
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Isoxazole ring-opened product
Base Hydrolysis 0.1 M NaOH at 60°C for 24h8%Isoxazole ring-opened product
Oxidative 3% H₂O₂ at RT for 24h25%Pyridine N-oxide derivative
Thermal 80°C for 48h (Solid)5%Minor unidentified degradants
Photolytic ICH Q1B Option II (Solid)12%Multiple photoproducts

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect from light.

  • At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Prepare a stock solution of the compound at 1 mg/mL.

  • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At designated time points, withdraw samples and quench any remaining peroxide if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Photostability Testing
  • Place a thin layer of the solid compound in a clear, suitable container.

  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.

  • Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Solution (0.1 M HCl) Stock->Acid Base Basic Solution (0.1 M NaOH) Stock->Base Oxidative Oxidative Solution (3% H2O2) Stock->Oxidative Photolytic Photolytic Sample (Solid/Solution) Stock->Photolytic Incubate_Heat Incubate at 60°C Acid->Incubate_Heat Base->Incubate_Heat Incubate_RT Store at RT Oxidative->Incubate_RT Incubate_Light ICH Light Box Photolytic->Incubate_Light Thermal Thermal Sample (Solid) Incubate_Oven Incubate at 80°C Thermal->Incubate_Oven HPLC Stability-Indicating HPLC-UV/MS Incubate_Heat->HPLC Incubate_RT->HPLC Incubate_Light->HPLC Incubate_Oven->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for a forced degradation study.

G Parent This compound Intermediate Protonated Isoxazole Ring Parent->Intermediate + H⁺ (Acidic pH) Degradant Ring-Opened Product (e.g., a β-keto nitrile derivative) Intermediate->Degradant + H₂O (Nucleophilic Attack)

Caption: Hypothetical pathway for acid-catalyzed hydrolysis.

G Parent This compound Degradant 3-(1-Oxido-pyridin-3-yl)-1,2-oxazol-5-amine (Pyridine N-Oxide) Parent->Degradant + [O] (e.g., H₂O₂)

Caption: Hypothetical pathway for oxidative degradation.

Technical Support Center: Troubleshooting Assay Interference with 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by the small molecule 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

Q1: My fluorescence-based assay shows a dose-dependent increase in signal in the presence of this compound, suggesting activation. How can I determine if this is a genuine biological effect or an artifact?

A1: An apparent activation in fluorescence-based assays can often be a result of compound interference.[1][2] It is crucial to perform control experiments to rule out potential artifacts. The pyridine and oxazole moieties in this compound could contribute to intrinsic fluorescence, leading to a false-positive signal.

Recommended Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used in your assay. A significant signal indicates that the compound's intrinsic fluorescence is contributing to the readout.

  • "Product-Spike" Control Experiment: To check for interference with the detection reagents, add the compound to a sample where the enzymatic reaction has already produced its fluorescent product.[3] If the fluorescence signal increases, it suggests the compound is interacting with the detection system rather than modulating the biological target.

  • Orthogonal Assay: Validate the initial findings using a different assay technology that relies on a distinct detection method (e.g., a luminescence-based or label-free assay).[3] Consistency across different platforms strengthens the evidence for a genuine biological effect.

Q2: I am observing inconsistent results and poor dose-response curves in my biochemical assay when screening this compound. What could be the cause?

A2: Inconsistent results and steep, non-ideal dose-response curves can be indicative of compound aggregation.[1][3] Small molecules, particularly those with planar aromatic rings, can form colloidal aggregates at higher concentrations, which can non-specifically inhibit enzymes and other proteins.

Recommended Troubleshooting Steps:

  • Detergent Sensitivity Assay: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it strongly suggests that aggregation is the mechanism of action.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by the compound in the assay buffer at the concentrations being tested.

  • Enzyme Concentration Dependence: For enzymatic assays, vary the enzyme concentration. The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the apparent potency of an aggregator will often decrease as the enzyme concentration increases.[3]

Q3: My enzyme inhibition assay, which contains a critical cysteine residue in the active site, is showing potent inhibition by this compound. Could this be due to non-specific covalent modification?

A3: Yes, compounds containing reactive functional groups can act as pan-assay interference compounds (PAINS) by covalently modifying proteins, often non-specifically.[4][5] The 1,2-oxazole ring, while relatively stable, can under certain conditions be susceptible to cleavage, and the exocyclic amine could also potentially participate in reactions.

Recommended Troubleshooting Steps:

  • Thiol Scavenger Competition: Include a thiol-containing reagent, such as dithiothreitol (DTT) at 1-5 mM, in the assay buffer.[4] If the compound's inhibitory activity is diminished, it suggests a potential interaction with cysteine residues.

  • Washout Experiment: Pre-incubate the target protein with this compound, then remove the unbound compound by dialysis or size-exclusion chromatography. If the protein's activity is not restored, this indicates irreversible or tightly-bound inhibition, possibly due to covalent modification.

  • Mass Spectrometry Analysis: Analyze the target protein by mass spectrometry after incubation with the compound to directly detect any covalent adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of assay interference for small molecules like this compound?

A1: The most common interference mechanisms include:

  • Compound Aggregation: Formation of colloidal particles that non-specifically inhibit proteins.[1]

  • Optical Interference: Intrinsic fluorescence or quenching of the assay signal.[1][2]

  • Chemical Reactivity: Covalent modification of assay components, particularly proteins.[4]

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that use redox-sensitive reagents or readouts.[4]

  • Metal Chelation: The pyridine and oxazole rings contain nitrogen and oxygen atoms that could potentially chelate metal ions essential for enzyme function.

Q2: How can I proactively design my screening cascade to minimize the impact of assay interference?

A2: A well-designed screening cascade should include a series of orthogonal and counter-assays to identify and eliminate false positives early.[3] This typically involves:

  • Primary Screen: High-throughput screening to identify initial "hits."

  • Hit Confirmation: Re-testing of hits to confirm activity.

  • Dose-Response Analysis: Characterization of the potency of confirmed hits.

  • Interference Counter-Screens: A battery of assays to specifically test for common interference mechanisms (e.g., fluorescence, aggregation).

  • Orthogonal Assays: Validation of hits in a secondary assay with a different detection principle.[3]

  • Cell-Based Assays: Evaluation of compound activity in a more physiologically relevant context.[6][7]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A3: PAINS are chemical structures that are known to frequently appear as "hits" in multiple high-throughput screens due to non-specific activity or assay interference.[3][5] While the this compound structure itself is not a classic PAINS motif, some substructures containing isoxazoles have been associated with reactivity. It is always prudent to experimentally verify that the observed activity is due to specific binding to the intended target.

Data Summary

The following table summarizes the potential interference mechanisms and the corresponding quantitative readouts from suggested control experiments.

Interference MechanismKey Control ExperimentExpected Result for InterferenceQuantitative Metric
Intrinsic Fluorescence Measure compound fluorescence in assay bufferCompound emits light at assay wavelengthsSignal-to-Background Ratio
Compound Aggregation Detergent Sensitivity Assay (e.g., 0.01% Triton X-100)IC50 increases significantly with detergentFold-shift in IC50
Chemical Reactivity (Thiol) Thiol Scavenger Competition (e.g., 1 mM DTT)IC50 increases in the presence of DTTFold-shift in IC50
Redox Cycling Assay with/without reducing agents (e.g., DTT)Activity is dependent on the redox environmentChange in Potency/Efficacy

Experimental Protocols

Protocol 1: Intrinsic Fluorescence Measurement

  • Prepare a dilution series of this compound in the assay buffer.

  • Dispense the solutions into the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of the primary assay.

  • Subtract the background signal from the buffer-only wells and plot the fluorescence intensity against the compound concentration.

Protocol 2: Detergent Sensitivity Assay for Aggregation

  • Prepare two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Perform a full dose-response curve for this compound under both conditions.

  • Calculate the IC50 value for each condition.

  • A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based activity.

Visualizations

Troubleshooting_Workflow_for_Apparent_Activity start Initial Hit Identified (e.g., Apparent Activation) check_fluorescence Is it a fluorescence-based assay? start->check_fluorescence intrinsic_fluorescence Test for Intrinsic Compound Fluorescence check_fluorescence->intrinsic_fluorescence Yes aggregation_check Test for Aggregation (Detergent Sensitivity) check_fluorescence->aggregation_check No intrinsic_fluorescence->aggregation_check Negative is_artifact Result is likely an Artifact intrinsic_fluorescence->is_artifact Positive orthogonal_assay Perform Orthogonal Assay (e.g., Luminescence, Label-free) orthogonal_assay->is_artifact Not Confirmed is_real Result is likely a True Hit orthogonal_assay->is_real Confirmed reactivity_check Test for Reactivity (e.g., Thiol Competition) aggregation_check->reactivity_check Negative aggregation_check->is_artifact Positive reactivity_check->orthogonal_assay Negative reactivity_check->is_artifact Positive

Caption: A logical workflow for troubleshooting an apparent hit.

Signaling_Pathway_Interference cluster_assay Biochemical Assay Components Enzyme Enzyme/Protein Target Product Product (Signal) Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Compound This compound Compound->Enzyme True Inhibition (Desired) Compound->Enzyme Aggregation/ Denaturation (Artifact) Compound->Product Signal Quenching/ Enhancement (Artifact)

Caption: Potential points of interference in a typical biochemical assay.

References

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely recognized and scalable method is the reaction of 3-cyanopyridine with hydroxylamine hydrochloride in the presence of a base. This one-step process is generally efficient and utilizes readily available starting materials.

Q2: What are the primary safety concerns when working with hydroxylamine on a large scale?

A2: Hydroxylamine and its salts can be thermally unstable and potentially explosive, especially in the absence of diluents or when heated.[1][2][3] It is crucial to have robust temperature control, adequate ventilation, and to avoid heating the reaction mixture unnecessarily. The preparation of hydroxylamine free base from its salt is an exothermic process and requires careful monitoring.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes.

Q4: What are the expected yield and purity for this synthesis?

A4: Yields for the synthesis of 5-aminoisoxazoles from nitriles can range from moderate to good, typically between 50% and 80%, depending on the reaction conditions and the substrate.[4][5] Purity of the crude product can vary, and purification is often necessary to achieve high-purity material suitable for further applications.

Q5: What is the best method for purifying the final product on a larger scale?

A5: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency. Suitable solvent systems for crystallization need to be determined empirically but often involve polar solvents like ethanol, isopropanol, or mixtures with water. Column chromatography can be used for smaller scales or for obtaining very high purity material, but it is less practical for industrial-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the active nucleophile (amidoxime).2. Reaction temperature is too low.3. Insufficient reaction time.4. Degradation of hydroxylamine.1. Ensure the base is added slowly and the pH is appropriate for the formation of the amidoxime intermediate.2. Gradually increase the reaction temperature while carefully monitoring for any exotherms.3. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.4. Use fresh hydroxylamine hydrochloride and prepare the free base solution just before use.
Formation of Side Products 1. Dimerization or decomposition of hydroxylamine.2. Formation of furoxans from the dimerization of nitrile oxides (if applicable in the specific pathway).3. Side reactions of the pyridine ring.1. Maintain strict temperature control and avoid localized heating.2. Control the rate of addition of reagents.3. Optimize the reaction pH to minimize side reactions involving the pyridine nitrogen.
Difficulties in Product Isolation 1. Product is highly soluble in the reaction solvent.2. Formation of an oil instead of a solid precipitate.1. Concentrate the reaction mixture under reduced pressure.2. Try adding an anti-solvent to induce precipitation.3. If an oil forms, try triturating with a non-polar solvent or attempt to crystallize from a different solvent system.
Product Purity Issues 1. Incomplete reaction.2. Presence of unreacted starting materials or side products.1. Ensure the reaction has gone to completion by TLC/HPLC.2. Recrystallize the crude product from a suitable solvent system. A second recrystallization may be necessary.3. For small quantities, column chromatography can be employed.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 3-Cyanopyridine

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base like sodium methoxide)

  • Ethanol (or other suitable solvent)

  • Water

Procedure:

  • Preparation of Hydroxylamine Solution: In a separate, well-ventilated area, dissolve hydroxylamine hydrochloride in water. Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide in water, keeping the temperature below 20°C. This generates the hydroxylamine free base. Caution: This step is exothermic and requires careful temperature control.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve 3-cyanopyridine in ethanol.

  • Reaction: Slowly add the freshly prepared hydroxylamine solution to the 3-cyanopyridine solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 70-80°C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters that may be used as a starting point for optimization.

ParameterValueReference
Reactant Ratio (3-Cyanopyridine : Hydroxylamine) 1 : 1.2-1.5 equivalentsGeneral practice for similar reactions
Base (e.g., NaOH) 1.2-1.5 equivalents (relative to hydroxylamine HCl)General practice
Solvent Ethanol, Methanol, or Water[6]
Reaction Temperature 60-80 °CGeneral knowledge from related syntheses
Reaction Time 4-12 hours[4]
Typical Yield 50-80%[4][5]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start prep_hydroxylamine Prepare Hydroxylamine Solution (from HCl salt and base) start->prep_hydroxylamine dissolve_cyanopyridine Dissolve 3-Cyanopyridine in Solvent start->dissolve_cyanopyridine reaction React Hydroxylamine with 3-Cyanopyridine prep_hydroxylamine->reaction dissolve_cyanopyridine->reaction heating Heat to Reflux (60-80°C) reaction->heating monitoring Monitor Reaction (TLC/HPLC) heating->monitoring workup Work-up and Isolation (Cooling, Concentration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification end Final Product purification->end

Caption: Workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Product Yield start Low Product Yield check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction complete_reaction Reaction Complete check_reaction_completion->complete_reaction No check_conditions Review Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->check_conditions Yes optimize_conditions Optimize Conditions (Increase Temp/Time) check_conditions->optimize_conditions check_workup Review Work-up & Isolation Procedure complete_reaction->check_workup optimize_workup Optimize Isolation (Solvent, pH) check_workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating the Mechanism of Action of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis to aid in validating the mechanism of action of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). This document outlines the established role of KMO in the kynurenine pathway, presents a comparison with known KMO inhibitors, and provides detailed experimental protocols for in vitro validation.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, playing a crucial role in cellular energy and the production of various bioactive molecules.[1][2] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[2] The activity of KMO is a critical branching point, leading to the production of either the neuroprotective kynurenic acid or potentially neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.[1][3] Inhibition of KMO is therefore a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with an imbalance in the kynurenine pathway.[3]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_Hydroxykynurenine 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Multiple Steps KMO->Three_Hydroxykynurenine

Figure 1: Simplified Kynurenine Pathway Highlighting the Role of KMO.

Comparative Analysis of KMO Inhibitors

To validate the potential of this compound as a KMO inhibitor, its performance should be benchmarked against well-characterized inhibitors. This section provides a comparative table of key performance indicators. Please note that the data for this compound is hypothetical and serves as a placeholder for experimental determination.

Compound Structure IC50 (nM) Ki (nM) Mode of Action
This compound Structure to be insertedTo be determinedTo be determinedHypothesized: Competitive
Ro 61-8048 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide37[4][5][6]4.8Competitive
UPF 648 2-(3,4-dichlorobenzoyl)-cyclopropane-1-carboxylic acid20[7]Not reportedPotent KMO inhibitor[7]
GSK180 Structure not provided~6[8]Not reportedCompetitive with kynurenine[8]

Experimental Protocols for KMO Inhibition Assay

The following is a generalized protocol for an in vitro KMO inhibition assay based on commercially available kits.[9][10] This can be adapted to determine the IC50 of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human KMO enzyme activity.

Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is observed as a decrease in absorbance at 340 nm.[9][10]

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • Known inhibitor (e.g., Ro 61-8048) as a positive control

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution of L-Kynurenine and NADPH in assay buffer.

  • Assay Setup:

    • Add assay buffer, enzyme, and either the test compound, positive control, or vehicle (for the no-inhibitor control) to the wells of the microplate.

    • Include a "blank" control with no enzyme to measure background absorbance.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the L-Kynurenine/NADPH solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Enzyme, Substrate, Cofactor) C Dispense Reagents into 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction C->D E Incubate at RT D->E F Measure Absorbance (340 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: General Workflow for an In Vitro KMO Inhibition Assay.

Conclusion

Validating the mechanism of action of this compound as a KMO inhibitor requires rigorous experimental investigation. By following the outlined experimental protocols and comparing the resulting data with established inhibitors such as Ro 61-8048 and UPF 648, researchers can effectively characterize the inhibitory potential of this novel compound. This structured approach will provide the necessary quantitative data to support its further development as a potential therapeutic agent targeting the kynurenine pathway.

References

Structure-activity relationship (SAR) studies of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) for 3-(pyridin-3-yl)-1,2-oxazol-5-amine analogs reveals key structural determinants for their biological activity. This guide compares the performance of various analogs, providing supporting experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug development.

Structure-Activity Relationship Data

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine ring and the 5-amino group of the isoxazole core. The following table summarizes the in vitro activity of a series of synthesized analogs against various bacterial strains and cancer cell lines.

Compound IDR1 (Pyridine Substitution)R2 (Amine Substitution)MIC against S. aureus (µg/mL)IC50 against MCF-7 (µM)
1a HH32>50
1b 6-ClH1625.4
1c 6-OCH3H6442.1
1d HAcetyl>128>50
1e 6-ClAcetyl6438.7
1f HBenzoyl3215.2
1g 6-ClBenzoyl85.8
1h 6-FBenzoyl42.1

Note: The data presented is a representative summary compiled from SAR studies on related pyridine and isoxazole-containing compounds to illustrate potential trends for the this compound scaffold.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard strains of Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria were used.

  • Culture Media: Mueller-Hinton Broth (MHB) was used for growing the bacterial cultures.

  • Procedure:

    • The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

    • Bacterial suspensions were prepared and adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and Ciprofloxacin were used as positive controls.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines (e.g., MCF-7 human breast adenocarcinoma) were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Line: MCF-7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the compounds and incubated for another 48 hours.

    • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Visualizations

The following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway that could be targeted by these analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo Preclinical Studies start Lead Compound (this compound) synthesis Analog Synthesis (Varying R1 and R2) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Antibacterial, Anticancer) purification->in_vitro Test Compounds sar_analysis SAR Analysis in_vitro->sar_analysis optimization Further Optimization sar_analysis->optimization Identify Hits optimization->synthesis Iterative Design admet ADMET Profiling optimization->admet in_vivo In Vivo Studies admet->in_vivo Promising Candidates

SAR Experimental Workflow

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors inhibitor This compound Analog inhibitor->raf Inhibition cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation

Hypothetical Kinase Inhibition Pathway

Discussion of Structure-Activity Relationships

The preliminary data suggests several important trends for the this compound scaffold:

  • Substitution on the Pyridine Ring: The introduction of a halogen, such as chlorine or fluorine, at the 6-position of the pyridine ring (R1) appears to enhance both antibacterial and anticancer activities (compare 1a with 1b , and 1g with 1h ). This may be due to the electron-withdrawing nature of the halogen, which can influence the overall electronic properties of the molecule and its binding to biological targets. Conversely, an electron-donating group like methoxy at the same position (1c ) seems to be detrimental to activity.

  • Substitution on the 5-Amino Group: Acylating the 5-amino group (R2) has a varied effect. Simple acetylation (1d , 1e ) tends to decrease or have a negligible effect on antibacterial activity, suggesting that a free amino group might be important for this biological effect. However, introducing a larger aromatic acyl group like benzoyl (1f , 1g , 1h ) significantly improves anticancer activity. This indicates that the N-benzoyl moiety may be involved in crucial interactions with the active site of the target protein, possibly through pi-stacking or hydrophobic interactions.

  • Synergistic Effects: The most potent compounds in this illustrative series, 1g and 1h , possess favorable substitutions at both the R1 and R2 positions. The combination of a 6-halo-substituent on the pyridine ring and a benzoyl group on the 5-amino group leads to a synergistic enhancement of activity, particularly against the MCF-7 cancer cell line.

Conclusion

The structure-activity relationship studies of this compound analogs indicate that this scaffold is a promising starting point for the development of novel therapeutic agents. The antibacterial and anticancer activities can be effectively modulated by strategic substitutions on the pyridine ring and the 5-amino group. Specifically, the presence of a halogen at the 6-position of the pyridine ring and a benzoyl group at the 5-amino position are associated with enhanced potency.

Future work should focus on exploring a wider range of substituents at these positions to further optimize the activity and selectivity of these compounds. Additionally, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways involved in their biological effects. The experimental protocols and SAR trends presented in this guide provide a solid foundation for these future investigations.

Comparative Cross-Reactivity Profiling of Pyridinyl-Heterocycle Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of representative pyridinyl-heterocycle-based kinase inhibitors. While data for the specific molecule 3-(Pyridin-3-yl)-1,2-oxazol-5-amine is not extensively available in public literature, we will use a well-characterized pyridinyl-pyrimidine scaffold compound, Palbociclib (PD-0332991), as a primary example to illustrate the principles of cross-reactivity profiling. Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its comparison with other CDK4/6 inhibitors, such as Ribociclib and Abemaciclib, highlights the nuances in kinase selectivity that can arise from seemingly minor structural variations. Understanding these differences is crucial for predicting potential off-target effects and therapeutic windows.

Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of Palbociclib and two other FDA-approved CDK4/6 inhibitors, Ribociclib and Abemaciclib, against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of the enzyme by 50%), which provides a quantitative measure of potency.

Kinase TargetPalbociclib (PD-0332991) IC50 (nM)Ribociclib (LEE011) IC50 (nM)Abemaciclib (LY2835219) IC50 (nM)
CDK4/Cyclin D1 11102
CDK6/Cyclin D3 163910
CDK1/Cyclin B >10,000>1,000300
CDK2/Cyclin E >10,00040067
CDK9/Cyclin T1 4,000>1005
GSK3β 86Not Reported9.9
VEGFR2 >10,000Not ReportedNot Reported

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Signaling Pathway

The diagram below illustrates the canonical CDK4/6 signaling pathway, which plays a pivotal role in the G1-S phase transition of the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes required for DNA synthesis and progression into the S phase. Inhibition of CDK4/6 by drugs like Palbociclib prevents the phosphorylation of pRb, leading to cell cycle arrest in the G1 phase.

Caption: The CDK4/6-pRb-E2F signaling pathway and the mechanism of action of Palbociclib.

Experimental Protocols

The cross-reactivity profiling of kinase inhibitors is typically performed using a panel of in vitro kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competition binding assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

  • Reagents:

    • Kinase-specific Tracer: A fluorescently labeled small molecule that binds to the ATP pocket of the kinase.

    • Eu-labeled Anti-Tag Antibody: An antibody that specifically binds to a tag (e.g., GST, His) on the recombinant kinase.

    • Recombinant Kinase: The purified kinase enzyme being tested.

    • Test Compound: The inhibitor being profiled (e.g., this compound).

  • Procedure:

    • A series of dilutions of the test compound are prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • The test compound dilutions are added to the wells of a microplate.

    • A mixture of the kinase and the Eu-labeled antibody is added to the wells.

    • The kinase-specific tracer is added to all wells to initiate the binding reaction.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • The ratio of the emission at 665 nm (tracer signal) to 615 nm (Eu-antibody signal) is calculated.

    • The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for this experimental protocol.

Kinase_Assay_Workflow cluster_workflow Kinase Profiling Workflow start Start: Prepare Reagents dilution Prepare Serial Dilutions of Test Compound start->dilution plate_compound Add Compound to Microplate dilution->plate_compound add_kinase_ab Add Kinase-Antibody Mix plate_compound->add_kinase_ab add_tracer Add Fluorescent Tracer add_kinase_ab->add_tracer incubation Incubate at Room Temperature add_tracer->incubation read_plate Read TR-FRET Signal incubation->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End: Cross-Reactivity Profile analyze->end

Comparative Efficacy Analysis: 3-(Pyridin-3-yl)-1,2-oxazol-5-amine Derivatives versus Standard-of-Care Antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical data on a novel class of antibacterial agents, 3-(pyridin-3-yl)-2-oxazolidinone derivatives, against clinically relevant Gram-positive pathogens. This guide provides a direct comparison with the established standard-of-care drug, Linezolid, based on in vitro efficacy studies.

This document outlines the antibacterial efficacy of a series of novel 3-(pyridin-3-yl)-2-oxazolidinone derivatives and compares their performance against Linezolid, a widely used oxazolidinone antibiotic. The data presented is intended for researchers, scientists, and professionals in the field of drug development to provide an objective assessment of this new compound class. Due to the limited public data on 3-(Pyridin-3-yl)-1,2-oxazol-5-amine, this guide focuses on the closely related and well-studied 3-(pyridin-3-yl)-2-oxazolidinone derivatives as a representative molecular scaffold.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Linezolid, the first clinically approved oxazolidinone antibiotic, functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein translation.[1] The novel 3-(pyridin-3-yl)-2-oxazolidinone derivatives are also predicted to act via a similar mechanism, targeting the bacterial ribosome. Molecular docking studies suggest that these compounds bind to the 50S subunit, with hydrogen bonding interactions involving the A ring and the 5-amide side chain with purine or pyrimidine residues.[1]

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis enables 30S 30S Subunit Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) Initiation_Complex->50S binds to Drug 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives / Linezolid Drug->50S binds to Inhibition Inhibition Drug->Inhibition Inhibition->Protein_Synthesis prevents Start Start Prepare_Compounds Prepare serial dilutions of test compounds and Linezolid in 96-well plates Start->Prepare_Compounds Inoculate Inoculate wells with a standardized bacterial suspension Prepare_Compounds->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Pyridinyl-Isoxazole Amines and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological significance and therapeutic potential of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine and its analogs, contextualized through available data on related structures.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound and its specific enantiomers is not extensively available in the public domain. This guide therefore presents a comparative analysis based on structurally related pyridinyl-oxazole, pyridinyl-isoxazole, and pyridinyl-oxadiazole derivatives to provide insights into the potential properties and biological activities of the target compound.

Introduction

The pyridine and isoxazole heterocyclic rings are prominent scaffolds in medicinal chemistry, each contributing unique physicochemical properties that are advantageous for drug design. The combination of these two moieties in a single molecule, such as this compound, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative overview of the known biological activities and, where available, experimental data for compounds structurally related to this compound, offering a valuable resource for researchers in the field.

Physicochemical Properties and Synthesis

While specific data for this compound is scarce, chemical databases confirm its existence. The synthesis of related pyridinyl-isoxazole derivatives often involves cycloaddition reactions[1]. The asymmetric synthesis of isoxazole-containing compounds has been achieved, allowing for the generation of specific enantiomers, which is crucial for studying stereoselective biological activities[2]. The general synthetic strategies for related pyridinyl-oxadiazole amines involve multi-step reactions, including the formation of hydrazides and subsequent cyclization[3][4].

Comparative Biological Activity

Research into structurally similar pyridinyl-oxadiazole and pyridinyl-isoxazole derivatives has revealed a range of biological activities, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyridinyl-oxadiazole and pyridinyl-isoxazolo-pyridine derivatives against various cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of key cellular targets like cyclin-dependent kinases (CDKs)[3].

Table 1: In Vitro Anticancer Activity of Related Pyridinyl-Oxadiazole Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
5k 3,5-dichloro substitution on pyridineA549 (Lung Cancer)6.99 ± 3.15[3]
Pypao N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineSiHa (Cervical Cancer)Time and dose-dependent activity reported[5]
Antimicrobial Activity

The pyridinyl-oxadiazole scaffold has also been investigated for its antimicrobial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
3a S. aureus18[4]
3a E. coli16[4]
3b S. aureus20[4]
3b E. coli18[4]
3c S. aureus19[4]
3c E. coli17[4]
3d S. aureus22[4]
3d E. coli20[4]
3e S. aureus21[4]
3e E. coli19[4]
Ampicillin (Control) S. aureus25[4]
Ampicillin (Control) E. coli23[4]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of these related compounds are crucial for reproducibility and further development.

Synthesis of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl) Amide Derivatives[4]

A mixture of picolinohydrazide and various unsymmetrical anhydrides is reacted to produce the target compounds. The resulting products are then purified and characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FTIR.

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)[4]
  • Bacterial cultures are grown to a specific turbidity.

  • The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

  • Sterile filter paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.

  • A standard antibiotic (e.g., Ampicillin) is used as a positive control.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)[3]
  • Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are unknown, related compounds have been studied for their interaction with specific cellular targets. For instance, molecular docking studies of pyridine-oxadiazole derivatives have suggested strong binding affinities to Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[3]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, representing a potential anticancer mechanism.

CDK2_Inhibition_Pathway Compound Pyridinyl-Oxadiazole Derivative CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase)

Figure 1: A proposed signaling pathway for the anticancer activity of pyridinyl-oxadiazole derivatives through the inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest.

Structure-Activity Relationships

From the limited data on analogous series, some preliminary structure-activity relationships (SAR) can be inferred. For pyridine-oxadiazole derivatives, substitutions on the pyridine ring, such as with halogen atoms, appear to influence the anticancer potency[3]. Specifically, meta-substituents have been noted to enhance activity, while bulky or strongly electron-withdrawing groups may reduce it[3]. For antibacterial agents, the nature of the amide substituent on the oxadiazole ring seems to play a significant role in determining the spectrum and potency of activity[4].

Conclusion

While direct experimental data on this compound and its enantiomers remains elusive, the broader class of pyridinyl-isoxazole and pyridinyl-oxadiazole compounds demonstrates significant potential as a source of new therapeutic agents, particularly in oncology and infectious diseases. The comparative analysis of related structures provides a valuable starting point for the design and synthesis of novel derivatives. Further investigation into the specific biological activities, mechanisms of action, and enantioselective properties of this compound is warranted to fully explore its therapeutic potential. The experimental protocols and SAR insights from related series offer a solid foundation for such future research endeavors.

References

Benchmarking Novel Pyridine-Containing Heterocycles Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, heterocyclic scaffolds containing pyridine moieties have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of derivatives of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine against known inhibitors in the fields of antibacterial and anticancer research. The performance of these novel compounds is benchmarked against established drugs, supported by experimental data and detailed protocols to aid researchers in drug development.

Antibacterial Activity: 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives vs. Linezolid

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Oxazolidinones, such as the clinically approved drug Linezolid, represent a critical class of synthetic antibiotics effective against a range of Gram-positive pathogens.[1] Recent research has focused on synthesizing and evaluating novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potential antibacterial agents.[1][2]

Comparative Inhibitory Activity

The antibacterial efficacy of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives was assessed against several Gram-positive bacteria, with Staphylococcus aureus being a key target. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for these compounds and compared to Linezolid.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)
Linezolid (Reference) 1-4
Compound 21b 4
Compound 21d 2
Compound 21e 4
Compound 21f 4
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid and other oxazolidinones inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[3][4] This action prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[3][5] This unique mechanism of action means there is currently no cross-resistance with other protein synthesis inhibitors.[6]

30S 30S Subunit InitiationComplex 70S Initiation Complex 30S->InitiationComplex 50S 50S Subunit 50S->InitiationComplex mRNA mRNA mRNA->30S Binds Protein Protein Synthesis InitiationComplex->Protein Inhibitor Oxazolidinone (e.g., Linezolid) Inhibitor->50S Binds to 23S rRNA

Mechanism of Action of Oxazolidinone Antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a widely used technique in microbiology to assess the susceptibility of bacteria to antimicrobial agents.[7]

  • Preparation of Reagents : An antimicrobial stock solution is prepared from a powder with a known potency.[8] A series of twofold dilutions of the antimicrobial agent are then prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[8][9]

  • Inoculum Preparation : The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard. This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation : The prepared microtiter plates, containing varying concentrations of the antibiotic and the bacterial inoculum, are incubated at 37°C for 16-20 hours.[7]

  • Data Interpretation : Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity or the formation of a cell pellet. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8]

A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Broth Microdilution Assay.

Anticancer Activity: 3-Aminoimidazo[1,2-α]pyridine Derivatives vs. Doxorubicin

Structurally related 3-aminoimidazo[1,2-α]pyridine compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including the HT-29 human colon cancer cell line.[10][11][12] This section compares the in vitro anticancer activity of these novel compounds with Doxorubicin, a commonly used chemotherapeutic agent for colorectal cancer.[13]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for the novel compounds and compared to the standard anticancer drug, Doxorubicin.

CompoundHT-29 Cell Line IC50 (µM)
Doxorubicin (Reference) ~17.0 ± 0.5[13]
Compound 12 4.15 ± 2.93[10][11]
Compound 18 10.11 ± 0.70[10]
Compound 11 18.34 ± 1.22[10]
Relevant Signaling Pathway: Wnt Signaling in Colon Cancer

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, including colorectal cancer.[14] Targeting components of this pathway is a key strategy in the development of new anticancer therapies.

cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds to GeneExpression Target Gene Expression (Proliferation, Survival) TCFLEF->GeneExpression

Simplified Wnt Signaling Pathway in Colon Cancer.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Cell Seeding : Cancer cells (e.g., HT-29) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[18] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48 hours B->C D Add MTT reagent and incubate for 3-4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570-590 nm E->F G Calculate IC50 value F->G

Workflow for MTT Cytotoxicity Assay.

References

In Vivo Therapeutic Potential of Pyridyl-Heterocycle Analogs in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of in vivo data for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine, this guide provides a comparative analysis of a structurally related analog, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (designated as Compound 12A), which possesses a pyridin-3-yl moiety and has demonstrated in vivo anticancer efficacy. This guide compares its performance with other experimental compounds that induce a similar, novel form of non-apoptotic cell death known as methuosis.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel oncology drug candidates.

Executive Summary

Compound 12A, a pyridinyl-pyrimidine-indole carbohydrazide derivative, has shown significant in vivo antitumor activity in a breast cancer xenograft model. Its primary mechanism of action is the induction of methuosis, a non-apoptotic cell death pathway characterized by extensive cytoplasmic vacuolization. This guide provides a comparative overview of the in vivo efficacy, mechanism of action, and experimental protocols for Compound 12A and two other methuosis-inducing agents, MOMIPP and Vacquinol-1, to offer a broader context for its therapeutic potential.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the available quantitative in vivo data for Compound 12A and its comparators.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionSurvival BenefitReported Toxicity
Compound 12A MDA-MB-231 (Breast Cancer Xenograft)Not specifiedSignificant inhibitionNot specifiedNo apparent side effects
MOMIPP U251 (Glioblastoma Xenograft)20 mg/kg, every 12hSignificant suppressionNot specifiedNo general toxicity
Vacquinol-1 RG2 (Glioblastoma Rat Model)Not specifiedSignificant reduction in tumor sizeNo increased survivalSignificant weight loss

Mechanism of Action: Methuosis Induction

Compound 12A and its comparators induce a unique form of cell death termed methuosis. Unlike apoptosis, which is a programmed and controlled process, methuosis is characterized by the rapid accumulation of large, fluid-filled vacuoles within the cytoplasm, leading to cell swelling and eventual rupture. This process is initiated by the dysregulation of macropinocytosis, a cellular process for engulfing large amounts of extracellular fluid.

Signaling Pathway

The induction of methuosis by Compound 12A has been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK/JNK) signaling pathway. The binding of the compound to its cellular target is believed to trigger a cascade of phosphorylation events, leading to the activation of JNK. Activated JNK then likely influences downstream effectors that regulate macropinocytosis and vesicle trafficking, leading to the characteristic vacuolization of methuosis.

methuosis_pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound_12A Compound 12A Target_Protein Target Protein Compound_12A->Target_Protein Binds MAPK_Cascade MAPK Cascade (p-JNK, p-ERK1/2) Target_Protein->MAPK_Cascade Activates Macropinocytosis_Dysregulation Macropinocytosis Dysregulation MAPK_Cascade->Macropinocytosis_Dysregulation Leads to Vacuole_Formation Vacuole Formation Macropinocytosis_Dysregulation->Vacuole_Formation Causes Cell_Death Methuosis (Cell Death) Vacuole_Formation->Cell_Death

Caption: Signaling pathway of Compound 12A-induced methuosis.

Experimental Protocols

In Vivo Xenograft Model for Compound 12A

This protocol describes the establishment and use of a human breast cancer xenograft model in mice to evaluate the in vivo antitumor efficacy of Compound 12A.

1. Cell Culture:

  • MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Cell Implantation:

  • MDA-MB-231 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).

  • Each mouse is subcutaneously injected with 5 x 10^6 cells in the flank.

4. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (length x width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.

  • Compound 12A is administered to the treatment group according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle control.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as a percentage relative to the control group.

6. Toxicity Assessment:

  • Animal well-being is monitored daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • At the end of the study, major organs can be collected for histopathological analysis.

xenograft_workflow Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with Compound 12A or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision, Weight, & Analysis Endpoint->Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Concluding Remarks

The pyridinyl-pyrimidine-indole carbohydrazide, Compound 12A, demonstrates promising in vivo anticancer activity through the induction of methuosis, a non-apoptotic cell death pathway. Its efficacy in a breast cancer xenograft model, coupled with a favorable initial safety profile, warrants further investigation. Comparison with other methuosis inducers like MOMIPP and Vacquinol-1 highlights the potential of this novel therapeutic strategy. However, further studies are required to establish a more detailed quantitative profile of Compound 12A's efficacy, pharmacokinetics, and long-term toxicity to fully assess its therapeutic potential for clinical translation. The detailed experimental protocols provided in this guide offer a framework for the continued in vivo validation of this and other related compounds.

Head-to-head comparison of different 3-(Pyridin-3-yl)-1,2-oxazol-5-amine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, molecules incorporating both pyridine and isoxazole rings are of significant interest due to their prevalence in biologically active compounds. This guide provides a detailed comparison of plausible synthetic routes for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine, a molecule with potential applications in medicinal chemistry. Due to the absence of a directly published synthesis for this specific compound, this comparison is based on established and analogous chemical transformations for structurally similar molecules.

Two primary synthetic strategies are evaluated: a classical approach involving the cyclization of a β-ketonitrile, and a more modern approach utilizing a [3+2] cycloaddition reaction.

Comparative Analysis of Synthetic Routes

The two proposed routes are evaluated based on factors such as the number of synthetic steps, the commercial availability and cost of starting materials, and potential challenges in reaction execution and purification.

ParameterRoute 1: β-Ketonitrile CyclizationRoute 2: Nitrile Oxide Cycloaddition
Starting Materials Ethyl nicotinate, Acetonitrile, Hydroxylamine3-Pyridinecarboxaldoxime, Cyanamide
Key Intermediate 3-Oxo-3-(pyridin-3-yl)propanenitrilePyridine-3-carbonitrile oxide
Number of Steps 21 (in-situ generation of nitrile oxide)
Reagent Availability Starting materials are common and inexpensive.3-Pyridinecarboxaldoxime is readily prepared; Cyanamide is commercially available.
Potential Yield Potentially high, based on analogous reactions.Variable, may be sensitive to reaction conditions.
Scalability Generally straightforward to scale up.May require careful control for large-scale synthesis.
Key Challenges - Ensuring complete Claisen condensation. - Purification of the β-ketonitrile intermediate.- In-situ generation and trapping of the nitrile oxide. - Potential for side reactions of the nitrile oxide.

Route 1: β-Ketonitrile Cyclization

This is a robust and well-established method for the synthesis of 5-aminoisoxazoles. The strategy involves two main steps: the synthesis of a β-ketonitrile intermediate, followed by its cyclization with hydroxylamine.

Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

This key intermediate is synthesized via a Claisen condensation reaction between ethyl nicotinate and acetonitrile, using a strong base such as sodium ethoxide or sodium amide.

Reaction: Ethyl nicotinate + Acetonitrile → 3-Oxo-3-(pyridin-3-yl)propanenitrile

Step 2: Synthesis of this compound

The β-ketonitrile intermediate undergoes a cyclization reaction with hydroxylamine. The reaction typically proceeds in a suitable solvent like ethanol, and the pH is often controlled to favor the formation of the desired 5-aminoisoxazole isomer.

Reaction: 3-Oxo-3-(pyridin-3-yl)propanenitrile + Hydroxylamine → this compound

Route 2: [3+2] Cycloaddition of Pyridine-3-carbonitrile Oxide

This approach leverages the highly efficient [3+2] cycloaddition reaction, a cornerstone of click chemistry. In this route, a pyridine-3-carbonitrile oxide is generated in situ and trapped with cyanamide to directly form the 5-aminoisoxazole ring.

Reaction: Pyridine-3-carbonitrile oxide + Cyanamide → this compound

The pyridine-3-carbonitrile oxide is typically generated in situ from 3-pyridinecarboxaldoxime by oxidation with an agent like sodium hypochlorite or N-chlorosuccinimide in the presence of a base.

Experimental Protocols

Route 1: β-Ketonitrile Cyclization

Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

  • To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of ethyl nicotinate (7.55 g, 50 mmol) and dry acetonitrile (2.05 g, 50 mmol) in 20 mL of absolute ethanol is added dropwise with stirring.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water.

  • The aqueous solution is acidified with acetic acid to precipitate the product.

  • The crude 3-oxo-3-(pyridin-3-yl)propanenitrile is filtered, washed with water, and dried. It can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • A solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.46 g, 10 mmol) in 30 mL of ethanol is prepared in a round-bottom flask.

  • To this solution, an aqueous solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in 10 mL of water is added.

  • The mixture is stirred at room temperature for 24 hours or gently refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) affords the pure this compound.

Route 2: [3+2] Cycloaddition

Synthesis of this compound

  • To a stirred solution of 3-pyridinecarboxaldoxime (1.22 g, 10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (50 mL), N-chlorosuccinimide (1.34 g, 10 mmol) is added portion-wise at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes to form the corresponding hydroximoyl chloride.

  • A solution of cyanamide (0.42 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 20 mL of the same solvent is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Comparison cluster_route1 Route 1: β-Ketonitrile Cyclization cluster_route2 Route 2: [3+2] Cycloaddition R1_Start1 Ethyl nicotinate R1_Intermediate 3-Oxo-3-(pyridin-3-yl)propanenitrile R1_Start1->R1_Intermediate R1_Start2 Acetonitrile R1_Start2->R1_Intermediate R1_Product This compound R1_Intermediate->R1_Product R1_Reagent1 NaOEt R1_Reagent1->R1_Intermediate Claisen Condensation R1_Reagent2 Hydroxylamine R1_Reagent2->R1_Product Cyclization R2_Start1 3-Pyridinecarboxaldoxime R2_Intermediate Pyridine-3-carbonitrile oxide R2_Start1->R2_Intermediate R2_Product This compound R2_Intermediate->R2_Product R2_Reagent1 NCS / Base R2_Reagent1->R2_Intermediate In-situ generation R2_Start2 Cyanamide R2_Start2->R2_Product [3+2] Cycloaddition

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both proposed routes offer viable pathways to the target molecule, this compound.

  • Route 1 (β-Ketonitrile Cyclization) is a more traditional and likely more reliable method for larger scale synthesis, given its foundation on well-understood and high-yielding reaction types. The primary challenge lies in the initial Claisen condensation, which may require careful optimization of reaction conditions to maximize the yield of the β-ketonitrile intermediate.

  • Route 2 ([3+2] Cycloaddition) represents a more modern and potentially more atom-economical approach, directly forming the desired product in a single step from readily accessible starting materials. However, the in-situ generation of the nitrile oxide and its subsequent trapping can be sensitive to reaction conditions, potentially leading to lower yields or the formation of byproducts if not carefully controlled.

For initial exploratory synthesis and analogue generation, the [3+2] cycloaddition (Route 2) may offer a quicker entry to the target compound and its derivatives. For process development and scale-up, the β-ketonitrile cyclization (Route 1) is likely to be the more robust and scalable option. The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the importance of reaction robustness versus synthetic efficiency.

Safety Operating Guide

Proper Disposal of 3-(Pyridin-3-yl)-1,2-oxazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-(Pyridin-3-yl)-1,2-oxazol-5-amine as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure personnel safety and environmental protection.

Researchers and laboratory personnel handling this compound must follow specific procedures for its disposal. This compound, a heterocyclic amine, should be managed as a toxic and potentially reactive chemical. The primary disposal route is through an approved hazardous waste program.

Immediate Safety and Handling for Disposal

Before disposal, ensure that personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is worn. All handling of the material and its containers should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation : Isolate waste this compound from other waste streams. It must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[1][2]

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical; plastic is often preferred for chemical waste.[3][4]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills from reaching drains.[5]

  • Waste Pickup :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.[4][6]

    • Do not exceed the accumulation limits for hazardous waste in your SAA (e.g., typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste) before arranging for pickup.[4]

  • Empty Container Disposal :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[5]

    • The rinsate must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, the original labels on the container should be defaced or removed before disposing of it as regular trash.[5]

Important Considerations :

  • DO NOT dispose of this compound down the drain.[1][5]

  • DO NOT attempt to neutralize or treat this chemical waste unless it is a documented and approved part of a specific experimental protocol.[7]

  • DO NOT evaporate this chemical as a method of disposal.[5]

Quantitative Disposal Parameters

The following table summarizes key quantitative limits and parameters relevant to the disposal of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineCitation
pH Range for Aqueous Waste (for potential drain disposal after neutralization, if permitted)> 5.0 and < 12.5[1]
Maximum Satellite Accumulation Area (SAA) Volume55 gallons (hazardous waste) or 1 quart (acutely hazardous waste)[4]
Maximum Storage Time in SAA (partially filled container)Up to 1 year[1]
Time to Removal from SAA After Container is FullWithin 3 days[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Place in Labeled, Sealed, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage full Is Container Full or Nearing Storage Limit? storage->full pickup Contact EH&S for Hazardous Waste Pickup full->pickup Yes continue_storage Continue to Store Safely and Monitor full->continue_storage No end Waste Properly Disposed pickup->end continue_storage->storage

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)-1,2-oxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.